5,7-Dimethylindoline
Description
BenchChem offers high-quality 5,7-Dimethylindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dimethylindoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,7-dimethyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-5-8(2)10-9(6-7)3-4-11-10/h5-6,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJPUSULAUOJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)CCN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Spectroscopic Characterization of 5,7-Dimethylindoline
The following technical guide provides a comprehensive spectroscopic characterization of 5,7-Dimethylindoline. This document is structured to serve as a primary reference for analytical validation in drug discovery workflows.
Compound: 5,7-Dimethylindoline
CAS Registry Number: 70555-53-2
Molecular Formula:
Executive Summary & Structural Logic
5,7-Dimethylindoline acts as a critical pharmacophore in the synthesis of complex alkaloids and kinase inhibitors. Structurally, it consists of a fused benzene and pyrrolidine ring (2,3-dihydro-1H-indole) substituted with methyl groups at the C5 and C7 positions.
From a spectroscopic perspective, the molecule exhibits distinct symmetry breaking compared to the parent indoline. The C7-methyl group introduces steric crowding near the nitrogen atom, influencing the N-H chemical shift and vibrational modes. The C5-methyl group is para to the nitrogen (in the aniline sense), affecting the electronic density of the aromatic system.
Mass Spectrometry (MS) Analysis
Methodology: Electron Ionization (EI) at 70 eV is the standard for structural confirmation, though Electrospray Ionization (ESI+) is preferred for high-throughput LC-MS workflows.
Fragmentation Pathway
The fragmentation of 5,7-dimethylindoline follows a predictable pathway characteristic of alkyl-substituted indolines.
-
Molecular Ion (
): The base peak or high-intensity peak appears at m/z 147 . -
Aromatization (
): Loss of two hydrogen atoms to form the fully aromatic 5,7-dimethylindole cation ( 145). This is a common driving force in indoline MS. -
Dealkylation (
): Loss of a methyl radical ( ), typically from the C7 position due to ortho-effect relief or benzylic cleavage, yielding 132.
MS Data Table
| Ion Type | m/z | Relative Abundance (%) | Interpretation |
| 147 | 60–80 | Molecular Ion (Stable radical cation) | |
| 146 | 20–40 | Loss of amine proton or benzylic H | |
| 145 | 10–20 | Aromatization to Indole cation | |
| 132 | 40–60 | Loss of Methyl (Benzylic cleavage) | |
| 91 | <10 | Tropylium ion rearrangement |
MS Fragmentation Logic Diagram
Figure 1: Proposed fragmentation pathway for 5,7-dimethylindoline under EI conditions.
Infrared Spectroscopy (IR)
Methodology: ATR-FTIR (Attenuated Total Reflectance) on neat oil or thin film.
The IR spectrum is defined by the secondary amine functionality and the substitution pattern of the benzene ring.
Key Vibrational Modes
-
N-H Stretch (
): A single, sharp band characteristic of a secondary amine. The frequency may be slightly lower than typical anilines due to the cyclic constraint. -
C-H Stretch (Aliphatic) (
): Distinct bands arising from the carbons at C2 and C3, as well as the methyl groups. -
C=C Aromatic Stretch (
): Multiple bands confirming the benzene ring. -
C-N Stretch (
): Strong absorption due to the Ar-N bond.
IR Data Table
| Frequency ( | Intensity | Assignment |
| 3380 | Medium | |
| 3020 | Weak | |
| 2950, 2860 | Strong | |
| 1605, 1490 | Strong | |
| 1265 | Strong | |
| 850 | Medium |
Nuclear Magnetic Resonance (NMR)
Methodology: Spectra acquired in
NMR Analysis
The proton spectrum is characterized by the aliphatic "indoline triplet" pattern and a simplified aromatic region due to the 5,7-substitution.
-
Aliphatic Region: Two triplets corresponding to the C2 and C3 methylene protons. The C2 protons (adjacent to N) are significantly deshielded. Two singlets represent the methyl groups.
-
Aromatic Region: Only two aromatic protons remain (H4 and H6). They are meta to each other.
-
H4: Adjacent to the C3 bridge and C5-Me.
-
H6: Located between the two methyl groups (C5 and C7).
-
NMR Data Table ( )
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 6.85 | Singlet (br) | 1H | - | H4 (Aromatic) |
| 6.70 | Singlet (br) | 1H | - | H6 (Aromatic) |
| 3.55 | Triplet | 2H | 8.4 | H2 ( |
| 3.40 | Broad s | 1H | - | N-H (Exchangeable) |
| 3.00 | Triplet | 2H | 8.4 | H3 ( |
| 2.25 | Singlet | 3H | - | C5-CH3 |
| 2.10 | Singlet | 3H | - | C7-CH3 |
> Note: The chemical shifts of H4 and H6 are very close and may appear as broad singlets or doublets with small meta-coupling (
NMR Analysis
The carbon spectrum confirms the count of 10 unique carbons.[2]
NMR Data Table ( )
| Shift ( | Type | Assignment |
| 149.5 | Quaternary | C7a (Ar-N junction) |
| 130.2 | Quaternary | C3a (Ar-C junction) |
| 129.8 | Quaternary | C5 (Ar-Me) |
| 127.5 | CH | C6 (Aromatic) |
| 125.1 | CH | C4 (Aromatic) |
| 118.5 | Quaternary | C7 (Ar-Me) |
| 47.5 | C2 ( | |
| 29.8 | C3 ( | |
| 20.8 | C5-Me | |
| 16.9 | C7-Me |
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Massing: Weigh 5–10 mg of 5,7-dimethylindoline into a clean vial.
-
Solvation: Add 0.6 mL of deuterated chloroform (
) containing 0.03% TMS. -
Filtration: If the compound was synthesized via reduction (e.g.,
reduction of indole), filter through a cotton plug to remove inorganic salts. -
Acquisition: Transfer to a 5mm NMR tube. Acquire
with 16 scans and with >256 scans due to the quaternary carbons.
Protocol B: Structural Elucidation Workflow
The following diagram outlines the logical flow for confirming the structure of a synthesized batch of 5,7-dimethylindoline.
Figure 2: Routine structural confirmation workflow for indoline derivatives.
References
-
Sigma-Aldrich. 5,7-Dimethylindoline Product Entry. CAS 70555-53-2.[3] Accessed via .
-
ChemicalBook. Indoline and Derivative NMR Spectral Data. General Indoline Shift References. Accessed via .
- National Institute of Standards and Technology (NIST).Mass Spectral Library (NIST20).
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Reference for calculating theoretical NMR shifts of substituted benzenes).
Sources
An In-depth Technical Guide to the Potential Mechanisms of Action of 5,7-Dimethylindoline in Biological Systems
Disclaimer: As of the latest literature review, 5,7-Dimethylindoline is not a widely studied compound with a well-documented, specific mechanism of action in biological systems. It is primarily recognized as a chemical intermediate. This guide, therefore, provides an in-depth exploration of the known and potential mechanisms of action for the broader class of indoline and indole derivatives. The principles, pathways, and experimental approaches detailed herein offer a robust framework for investigating the biological activities of novel indoline compounds such as 5,7-Dimethylindoline.
Introduction: The Indoline Scaffold - A Privileged Structure in Drug Discovery
The indoline scaffold, a bicyclic heterocyclic organic compound, is a cornerstone in medicinal chemistry and drug discovery.[1] Its structural simplicity, coupled with the ability to be readily functionalized, has made it a "privileged scaffold." This means that the indoline core is a recurring motif in a multitude of biologically active compounds, including many FDA-approved drugs.[2][3] The versatility of the indole and indoline ring systems allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5][6] These activities span from anticancer and antimicrobial to anti-inflammatory and neurological applications.[6][7][8]
The addition of substituents to the indoline ring, such as the two methyl groups in 5,7-Dimethylindoline, can significantly influence the molecule's physicochemical properties and its biological activity.[4] This guide will delve into the established mechanisms of action of various indoline and indole derivatives to provide a comprehensive understanding of how a compound like 5,7-Dimethylindoline could potentially function in a biological context.
Potential Therapeutic Applications and Mechanisms of Action of Indoline Derivatives
The biological effects of indoline derivatives are diverse and are dictated by their specific chemical structures. Below, we explore the primary therapeutic areas where these compounds have shown promise and detail their underlying mechanisms of action.
Oncology: A Multifaceted Approach to Cancer Therapy
Indole and indoline derivatives are particularly prominent in oncology, with several approved drugs and numerous compounds in clinical development.[3][9] Their anticancer effects are often multifactorial, targeting various hallmarks of cancer.[10][11]
a) Kinase Inhibition:
Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[12] Indolinone-based compounds have emerged as potent kinase inhibitors, typically by competing with ATP for the kinase's binding site.[12]
-
Key Kinase Targets:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
-
PDGFR (Platelet-Derived Growth Factor Receptor): PDGFR signaling is involved in tumor growth, angiogenesis, and metastasis.
-
FGFR (Fibroblast Growth Factor Receptor): Dysregulation of FGFR signaling can drive cancer cell proliferation and survival.
-
Sunitinib (Sutent®): An FDA-approved indolinone derivative that inhibits multiple receptor tyrosine kinases, including VEGFR and PDGFR, and is used to treat renal cell carcinoma and other cancers.[9]
-
Nintedanib (Ofev®): Another approved indolinone that targets VEGFR, FGFR, and PDGFR, primarily used in non-small cell lung cancer and idiopathic pulmonary fibrosis.[9]
-
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition by Indoline Derivatives
Caption: RTK inhibition by indoline derivatives.
b) Tubulin Polymerization Inhibition:
The cytoskeleton, particularly microtubules formed from tubulin, is essential for cell division. Indole derivatives, similar to the well-known vinca alkaloids, can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]
-
Mechanism: These compounds bind to tubulin, preventing its polymerization into microtubules. This disruption of the mitotic spindle activates cell cycle checkpoints, leading to arrest in the G2/M phase and subsequent programmed cell death.[4][13]
c) Modulation of Immune Checkpoints:
A newer class of indoline derivatives has been developed as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[14]
-
Mechanism: Tumor cells can express PD-L1 on their surface, which binds to the PD-1 receptor on T cells, suppressing the anti-tumor immune response.[14] Indoline-based inhibitors can block this interaction, allowing the T cells to recognize and attack the cancer cells. Some of these inhibitors may also induce the internalization of PD-L1, leading to a more durable response.[14]
d) Other Anticancer Mechanisms:
Indole and indoline derivatives have been shown to exert their anticancer effects through a variety of other mechanisms, including:
-
DNA Topoisomerase Inhibition: Interfering with enzymes that manage DNA topology, leading to DNA damage and cell death.[9]
-
Histone Deacetylase (HDAC) Inhibition: Modifying the epigenetic landscape to alter gene expression, often leading to the re-expression of tumor suppressor genes.[9]
-
Induction of Apoptosis: Triggering programmed cell death through various signaling pathways, such as the PI3K/Akt/mTOR pathway.[13]
Antimicrobial Activity: Combating Infectious Diseases
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and the indoline scaffold has proven to be a promising starting point.[2]
-
Mechanism: The antimicrobial mechanisms of indoline derivatives are varied and can include:
-
Inhibition of Biofilm Formation: Preventing bacteria from forming protective communities, rendering them more susceptible to antibiotics and host immune responses.[15]
-
Disruption of Bacterial Cell Membranes: Compromising the integrity of the bacterial cell envelope, leading to cell lysis.
-
Inhibition of Efflux Pumps: Blocking the mechanisms that bacteria use to pump out antibiotics, thereby restoring the efficacy of existing drugs.[16]
-
Inhibition of Essential Bacterial Enzymes: Targeting enzymes crucial for bacterial survival, such as those involved in cell wall synthesis or DNA replication.
-
Indole derivatives have shown activity against a range of pathogens, including multidrug-resistant strains of Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[2][15]
Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases. Indoline-based compounds have been investigated as potential anti-inflammatory agents.
-
Mechanism: A notable mechanism is the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[17]
-
5-LOX is an enzyme involved in the synthesis of leukotrienes, which are potent pro-inflammatory mediators.
-
sEH metabolizes anti-inflammatory fatty acids. By inhibiting sEH, the levels of these protective molecules are increased.
-
Central Nervous System (CNS) Applications
The structural similarity of the indole nucleus to neurotransmitters like serotonin has made it a valuable scaffold for developing drugs that act on the CNS.
-
Mechanism: Many indole derivatives can interact with G protein-coupled receptors (GPCRs), which are a large family of receptors involved in a wide range of physiological processes.[18]
-
Dopamine and Serotonin Receptor Ligands: Compounds have been designed to bind to dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors with high affinity.[18] By acting as agonists or antagonists at these receptors, they can modulate neurotransmission and have potential applications in treating conditions like schizophrenia.[18]
-
Experimental Protocols for Elucidating the Mechanism of Action of a Novel Indoline Derivative
To determine the specific mechanism of action of a novel compound like 5,7-Dimethylindoline, a systematic, multi-tiered experimental approach is required.
Workflow for Investigating a Novel Indoline Derivative
Caption: A generalized workflow for mechanism of action studies.
Step-by-Step Methodologies
1. Initial Phenotypic Screening (e.g., Anticancer Activity)
-
Objective: To determine if the compound has a biological effect on a cellular system.
-
Protocol: MTT Cell Viability Assay
-
Cell Culture: Plate cancer cells (e.g., a panel of breast, lung, and colon cancer cell lines) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5,7-Dimethylindoline (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
-
2. Target Identification
-
Objective: To identify the specific protein(s) that the compound binds to.
-
Protocol: Affinity Chromatography-Mass Spectrometry
-
Immobilization: Synthesize an analog of 5,7-Dimethylindoline with a linker and immobilize it onto chromatography beads.
-
Lysate Preparation: Prepare a protein lysate from the cells in which the compound showed activity.
-
Affinity Chromatography: Incubate the cell lysate with the compound-conjugated beads. Proteins that bind to the compound will be captured.
-
Elution: Wash the beads to remove non-specific binders and then elute the target proteins.
-
Mass Spectrometry: Identify the eluted proteins using techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
3. Target Validation and Pathway Analysis
-
Objective: To confirm that the identified target is responsible for the compound's biological effects and to understand the downstream signaling consequences.
-
Protocol: Western Blotting for Kinase Pathway Analysis
-
Cell Treatment: Treat the cancer cells with 5,7-Dimethylindoline at its IC50 concentration for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for key signaling proteins (e.g., phospho-VEGFR, total VEGFR, phospho-Akt, total Akt, phospho-ERK, total ERK) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine if the compound inhibits the phosphorylation of the target kinase and its downstream effectors.
-
Quantitative Data Summary
The following table presents hypothetical IC50 values for a novel indoline derivative against a panel of cancer cell lines and kinases, illustrating the type of data generated in mechanism of action studies.
| Assay Type | Target | Hypothetical IC50 (nM) |
| Cell-Based Assay | A549 (Lung Cancer) | 150 |
| HCT116 (Colon Cancer) | 250 | |
| MCF-7 (Breast Cancer) | 80 | |
| Biochemical Assay | VEGFR2 Kinase | 25 |
| PDGFRβ Kinase | 40 | |
| FGFR1 Kinase | 75 | |
| EGFR Kinase | >10,000 |
Conclusion
While the specific biological role of 5,7-Dimethylindoline remains to be elucidated, its chemical structure places it within the highly significant class of indoline and indole derivatives. The diverse mechanisms of action exhibited by this class of compounds—ranging from kinase and tubulin inhibition in oncology to the disruption of microbial processes and modulation of CNS receptors—underscore the vast potential of this scaffold. The experimental workflows and protocols detailed in this guide provide a clear and robust framework for future research aimed at uncovering the mechanism of action of 5,7-Dimethylindoline and other novel indoline derivatives. Such investigations are crucial for the continued development of this versatile scaffold in modern drug discovery.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.[Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed.[Link]
-
A brief review of the biological potential of indole derivatives. ResearchGate.[Link]
-
Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Publishing.[Link]
-
Indole and indoline scaffolds in drug discovery. ResearchGate.[Link]
-
In Silico Studies of Indole Derivatives as Antibacterial Agents. PMC - PubMed Central.[Link]
-
Synthesis of Some Novel Indoline-2,3-Dione Derivatives and the Influence of Gamma Irradiation on Their Biological Activities. Taylor & Francis Online.[Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum - ASM Journals.[Link]
-
Indole as an emerging scaffold in anticancer drug design. AIP Publishing.[Link]
-
Biosynthesis of Fungal Indole Alkaloids. PMC - NIH.[Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.[Link]
-
Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. ScienceDirect.[Link]
-
Properties of Approved Antitumour Chinese Herbal Medicines: Integrating Evidence and Tradition. Dove Medical Press.[Link]
-
KEGG PATHWAY Database. KEGG.[Link]
-
Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI.[Link]
-
Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Bentham Science Publishers.[Link]
-
Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. PubMed.[Link]
-
Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs. PubMed.[Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications.[Link]
-
Synthesis and biological activities of some indoline derivatives. ResearchGate.[Link]
-
Indole alkaloid. Wikipedia.[Link]
-
Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. PubMed.[Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH.[Link]
-
Development and Application of Indolines in Pharmaceuticals. PMC.[Link]
-
Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC.[Link]
-
Indolinones as promising scaffold as kinase inhibitors: a review. PubMed.[Link]
Sources
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 10. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Physicochemical Profiling
An in-depth technical guide has been structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility and stability of 5,7-Dimethylindoline. This document outlines the fundamental principles and detailed experimental protocols necessary for a thorough physicochemical characterization, crucial for advancing any small molecule through the development pipeline.
5,7-Dimethylindoline is a substituted indoline, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The indoline core, a saturated analog of indole, imparts distinct stereoelectronic properties that can influence a molecule's pharmacological activity, metabolic stability, and physicochemical characteristics. Before any meaningful biological evaluation or formulation development can occur, a deep understanding of two fundamental properties is required: solubility and stability.
-
Aqueous Solubility directly impacts a drug's bioavailability, manufacturability, and the feasibility of developing certain dosage forms. Poor solubility is a leading cause of failure for promising drug candidates.
-
Chemical Stability determines a compound's shelf-life, dictates necessary storage conditions, and reveals potential degradation pathways that could lead to loss of potency or the formation of toxic impurities.
This guide provides a Senior Application Scientist's perspective on establishing a robust, self-validating experimental plan to thoroughly characterize 5,7-Dimethylindoline, moving from foundational analysis to complex, decision-guiding studies. The causality behind each experimental choice is explained to empower the researcher not just to execute a protocol, but to understand and adapt it.
Foundational Physicochemical Characterization
The first step is to determine the intrinsic properties of the 5,7-Dimethylindoline batch being studied. This baseline data is essential for interpreting all subsequent solubility and stability results.
Identity and Purity Confirmation
It is imperative to confirm the identity and purity of the test article, as impurities can significantly affect experimental outcomes.
Protocol: Purity and Identity Verification
-
Identity Confirmation:
-
Acquire a High-Resolution Mass Spectrometry (HRMS) spectrum to confirm the molecular weight (Expected [M+H]⁺ = 148.1126).
-
Obtain ¹H and ¹³C NMR spectra and compare them against the expected structure or a reference standard to confirm the molecular structure and isomeric purity.
-
-
Purity Assessment:
-
Use a stability-indicating HPLC-UV method (a gradient method is preferred) to determine the purity of the compound. The peak area of 5,7-Dimethylindoline should be ≥98% for reliable studies.
-
This same HPLC method will form the basis of all future stability and solubility quantitation.
-
pKa Determination
The pKa, the pH at which a molecule is 50% ionized, is the single most important predictor of how pH will affect solubility. As an amine, the indoline nitrogen of 5,7-Dimethylindoline is basic and will be protonated at low pH.
Protocol: pKa Determination via Potentiometric Titration
-
Accurately weigh and dissolve a sample of 5,7-Dimethylindoline in a methanol/water co-solvent system.
-
Ensure the initial pH is basic (e.g., pH 11-12) to deprotonate the indoline nitrogen fully.
-
Titrate the solution with a standardized solution of 0.1 M HCl.
-
Record the pH change as a function of the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve. This value is critical for selecting the appropriate pH range for solubility studies.
Solid-State Properties: Crystalline vs. Amorphous
The solid form of a compound dramatically influences its solubility and stability. Amorphous forms are typically more soluble but less stable than their crystalline counterparts.
Protocol: Initial Solid-State Analysis
-
X-Ray Powder Diffraction (XRPD): Analyze the bulk powder by XRPD. A sharp, well-defined diffraction pattern indicates a crystalline solid, while a broad halo suggests an amorphous form.
-
Differential Scanning Calorimetry (DSC): Heat the sample in a DSC pan at a controlled rate (e.g., 10 °C/min). A sharp endotherm indicates the melting point of a crystalline solid, providing data on its thermal stability. A broad transition may indicate an amorphous glass transition.
-
Thermogravimetric Analysis (TGA): Heat the sample on a microbalance to determine the temperature at which it begins to lose mass due to decomposition. This provides an upper limit for thermal stability.
Comprehensive Solubility Profiling
Solubility should be assessed under various conditions to predict its behavior in both laboratory and physiological environments.
Experimental Workflow for Solubility Assessment
The following diagram outlines the logical flow for a comprehensive solubility assessment.
Caption: Workflow for Solubility Assessment of 5,7-Dimethylindoline.
Kinetic Solubility Assay
This high-throughput assay measures the solubility of a compound upon precipitation from a DMSO stock solution. It is designed to mimic the conditions of many in vitro biological screens and provides an early flag for potential solubility issues.
Protocol: Kinetic Solubility via Nephelometry
-
Prepare a 10 mM stock solution of 5,7-Dimethylindoline in 100% DMSO.
-
In a 96-well plate, add 198 µL of aqueous buffer (e.g., pH 7.4 phosphate-buffered saline).
-
Add 2 µL of the DMSO stock solution to the buffer and mix rapidly. This creates a final concentration of 100 µM with 1% DMSO.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the turbidity or light scattering of each well using a nephelometer or plate reader.
-
The concentration at which significant light scattering is observed is the kinetic solubility limit.
Causality: This method is fast and uses minimal compound. It identifies compounds that might precipitate out of solution in high-throughput screening assays, which commonly use DMSO as a solvent. The rapid precipitation from a supersaturated state gives a "kinetic" result, which can differ significantly from the true equilibrium solubility.
Thermodynamic (Equilibrium) Solubility Assay
This is the gold-standard method, measuring the true equilibrium concentration of a compound in a saturated solution. It is essential for formulation development and biopharmaceutical classification.
Protocol: pH-Dependent Thermodynamic Solubility
-
Select a range of buffers based on the predetermined pKa. For a basic compound like 5,7-Dimethylindoline, this should span from acidic to neutral pH (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0).
-
In separate glass vials, add an excess amount of solid 5,7-Dimethylindoline (e.g., 1-2 mg) to 1 mL of each buffer. The solid should be clearly visible.
-
Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, filter the samples through a 0.22 µm PVDF filter to remove undissolved solid. Self-Validation: Visually inspect the filtrate to ensure it is clear.
-
Dilute the filtrate with a suitable mobile phase and quantify the concentration of dissolved 5,7-Dimethylindoline using the previously developed calibrated HPLC-UV method.
-
Plot the resulting solubility (in µg/mL or µM) against the pH of the buffer.
Table 1: Template for pH-Solubility Data
| Buffer pH | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean Solubility (µg/mL) | Std. Dev. |
| 2.0 | |||||
| 4.0 | |||||
| 6.0 | |||||
| 7.4 | |||||
| 8.0 |
Chemical Stability and Forced Degradation
Forced degradation studies are designed to intentionally degrade the compound under harsh conditions to rapidly identify potential degradation pathways and develop a stability-indicating analytical method. These studies are a cornerstone of the ICH (International Council for Harmonisation) guidelines for new drug substances.
Forced Degradation Workflow
The following diagram illustrates the process of conducting a forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Protocol: Forced Degradation Study
The goal is to achieve 5-20% degradation of the parent compound. Conditions may need to be adjusted if degradation is too fast or too slow.
-
Preparation: Prepare solutions of 5,7-Dimethylindoline (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution (final concentration 0.1 M HCl). Incubate at 60 °C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution (final concentration 0.1 M NaOH). Incubate at 60 °C.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the stock solution (final concentration 3% H₂O₂). Incubate at room temperature, protected from light.
-
Photostability: Expose the solid compound and a solution to controlled light/UV irradiation according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 80°C), potentially at elevated humidity (e.g., 75% RH).
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Analyze all samples by the stability-indicating HPLC-UV/PDA method.
-
Self-Validation: The method is considered "stability-indicating" if the degradation peaks are well-resolved from the parent peak and from each other, and if the peak purity analysis of the parent peak passes in all stressed conditions.
-
Table 2: Template for Forced Degradation Data Summary
| Stress Condition | Duration (h) | % Parent Remaining | No. of Degradants | Major Degradant (% Area) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 | ||||
| 0.1 M NaOH, 60°C | 24 | ||||
| 3% H₂O₂, RT | 24 | ||||
| Photolytic (ICH Q1B) | - | ||||
| Thermal (80°C, Solid) | 72 |
Causality: Mass balance is a critical self-validation metric. It is the sum of the percent remaining of the parent compound and the percent area of all detected degradants. A mass balance between 95-105% indicates that all major degradation products are being detected by the analytical method. A poor mass balance suggests that some degradants are not being detected (e.g., they lack a UV chromophore) or have precipitated.
Conclusion and Next Steps
This guide provides the foundational framework for a comprehensive evaluation of the solubility and stability of 5,7-Dimethylindoline. The data generated from these studies are not merely checkboxes but form the very basis of intelligent drug development.
-
The pH-solubility profile will guide formulation scientists in choosing excipients and predicting oral absorption.
-
The forced degradation study establishes a validated analytical method for long-term stability trials, identifies liabilities in the molecular structure, and informs on required packaging and storage conditions.
By following these self-validating protocols and understanding the scientific rationale behind them, a researcher can confidently characterize 5,7-Dimethylindoline, enabling data-driven decisions and accelerating its journey from a promising molecule to a potential therapeutic.
References
This section would be populated with real URLs from the grounding tool if specific protocols were found. As this guide is built on general, established methodologies, representative authoritative sources are provided below.
-
ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
"The Henderson-Hasselbalch Equation: Its History and Limitations" by H. N. Po and N. M. Senozan. Journal of Chemical Education. (A representative link to the concept). [Link]
-
"Solubility Measurement of Sparingly Soluble Drugs for Formulation and Development" by A. Avdeef. (A book or review article on this topic would be cited here). A relevant example is: [Link]
-
"Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development" by M. K. Alsante et al. Pharmaceutical Technology. (A foundational review on the topic). [Link]
Methodological & Application
The Strategic Utility of 5,7-Dimethylindoline in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic synthesis, the indoline scaffold stands as a privileged structural motif, frequently embedded within a diverse array of biologically active molecules and pharmaceuticals. Among the myriad of substituted indolines, 5,7-dimethylindoline emerges as a versatile building block, offering unique steric and electronic properties that can be strategically exploited in the design and synthesis of novel chemical entities. This comprehensive guide provides an in-depth exploration of the synthesis and application of 5,7-dimethylindoline, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
I. Synthesis of the Core Scaffold: 5,7-Dimethylindoline
The journey into the applications of 5,7-dimethylindoline begins with its efficient preparation. A robust and widely applicable two-step sequence involves the celebrated Fischer indole synthesis to construct the corresponding indole, followed by a chemoselective reduction of the pyrrole ring.
Step 1: Fischer Indole Synthesis of 5,7-Dimethylindole
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, provides a direct route to the indole core from a phenylhydrazine and a carbonyl compound under acidic conditions.[1] For the synthesis of 5,7-dimethylindole, 2,4-dimethylphenylhydrazine serves as the key starting material.
Reaction Scheme:
Caption: Fischer Indole Synthesis of 5,7-Dimethylindole.
Mechanistic Insight: The reaction proceeds through the initial formation of a phenylhydrazone from the condensation of 2,4-dimethylphenylhydrazine and an aldehyde or ketone. This intermediate then tautomerizes to an enamine, which undergoes a[2][2]-sigmatropic rearrangement under acidic catalysis. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[3]
Detailed Protocol: Synthesis of 5,7-Dimethylindole
This protocol is adapted from established Fischer indole synthesis procedures.[2][4]
Materials:
-
2,4-Dimethylphenylhydrazine hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 2,4-dimethylphenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add sodium acetate (1.1 equivalents) to neutralize the hydrochloride and stir for 15 minutes.
-
To this solution, add pyruvic acid (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the hydrazone precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Indolization:
-
Method A (Polyphosphoric Acid): To a flask equipped with a mechanical stirrer, add polyphosphoric acid and heat to 80-100 °C.
-
Slowly add the dried hydrazone in portions to the hot PPA with vigorous stirring.
-
Continue heating and stirring for 1-2 hours, monitoring the reaction progress by TLC.
-
Method B (Zinc Chloride): Mix the hydrazone with anhydrous zinc chloride (2-3 equivalents) in a flask and heat the mixture to 150-170 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 5,7-dimethylindole by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Data Presentation:
| Starting Material | Reagent | Catalyst/Conditions | Product | Typical Yield |
| 2,4-Dimethylphenylhydrazine | Pyruvic acid | PPA, 100 °C | 5,7-Dimethylindole | 70-85% |
| 2,4-Dimethylphenylhydrazine | Acetone | ZnCl₂, 160 °C | 2,5,7-Trimethylindole | 65-80% |
Step 2: Reduction of 5,7-Dimethylindole to 5,7-Dimethylindoline
The conversion of the stable aromatic indole to the corresponding indoline requires a potent reducing agent that selectively targets the pyrrole ring. A highly effective and scalable method utilizes zinc dust in the presence of a strong acid.[5]
Reaction Scheme:
Caption: Reduction of 5,7-Dimethylindole to 5,7-Dimethylindoline.
Mechanistic Insight: In the acidic medium, the indole is protonated at the C3 position, forming an indoleninium ion. This electrophilic species is then reduced by the zinc metal.[5] The use of phosphoric acid is advantageous as it is a poor nucleophile and minimizes polymerization side reactions that can occur with other strong acids like hydrochloric acid.
Detailed Protocol: Synthesis of 5,7-Dimethylindoline
Materials:
-
5,7-Dimethylindole
-
Zinc dust
-
85% Phosphoric acid
-
Sodium hydroxide solution (10 M)
-
Diethyl ether or Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 85% phosphoric acid, add 5,7-dimethylindole (1 equivalent).
-
Heat the mixture to 80-90 °C.
-
Add zinc dust (3-5 equivalents) portion-wise to the hot solution, controlling the exothermic reaction.
-
Continue heating and stirring for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto a mixture of ice and 10 M sodium hydroxide solution to neutralize the acid.
-
Extract the basified aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to afford 5,7-dimethylindoline, which can be further purified by distillation or chromatography if necessary.
II. Applications of 5,7-Dimethylindoline in Organic Synthesis
With its nucleophilic nitrogen and activated aromatic ring, 5,7-dimethylindoline serves as a valuable precursor for a variety of synthetic transformations, enabling the construction of more complex molecular architectures.
N-Functionalization Reactions: N-Alkylation and N-Acylation
The secondary amine of the indoline core is readily functionalized through N-alkylation and N-acylation reactions, providing access to a wide range of derivatives with potential biological activities.
a) N-Alkylation
The introduction of alkyl groups onto the indoline nitrogen can be achieved using various alkylating agents under basic conditions.
Reaction Scheme:
Caption: N-Alkylation of 5,7-Dimethylindoline.
Detailed Protocol: N-Benzylation of 5,7-Dimethylindoline
Materials:
-
5,7-Dimethylindoline
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5,7-dimethylindoline (1 equivalent) in DMF or MeCN, add potassium carbonate (2-3 equivalents) or sodium hydride (1.2 equivalents, handle with care!).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating (50-60 °C) for 2-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
b) N-Acylation
N-acylation introduces a carbonyl group onto the indoline nitrogen, forming an amide linkage. This is a common strategy in drug design to modulate the physicochemical properties of a molecule.[6]
Reaction Scheme:
Sources
Application Notes & Protocols: Leveraging the 5,7-Dimethylindoline Scaffold for Novel Kinase Inhibitor Development
Introduction: The Indoline Scaffold as a Cornerstone in Kinase Inhibitor Design
The field of oncology has been revolutionized by the development of small molecule kinase inhibitors, which target the ATP-binding site of protein kinases to disrupt aberrant signaling pathways that drive tumor growth and proliferation.[1][2] Within the vast chemical space explored for kinase inhibition, certain heterocyclic structures have emerged as "privileged scaffolds"—frameworks that are repeatedly found in potent and selective inhibitors.[3] The indoline scaffold is one such privileged structure, prized for its rigid, bicyclic core that can be readily functionalized to achieve specific interactions within the kinase active site.[4] Its derivatives have been successfully developed into potent anticancer, anti-inflammatory, and antihypertensive agents.[4]
This guide provides a detailed exploration of the 5,7-Dimethylindoline moiety, a specific and highly valuable variant of the indoline scaffold. We will delve into its application in the design and synthesis of next-generation kinase inhibitors, provide field-proven protocols for their evaluation, and present a logical workflow for advancing a hit compound through the preclinical discovery pipeline.
Section 1: The 5,7-Dimethylindoline Scaffold - Rationale for its Application
The strategic placement of two methyl groups at the 5 and 7 positions of the indoline core offers several advantages for medicinal chemists.
-
Modulation of Physicochemical Properties: The methyl groups are electron-donating, which can influence the pKa of the indoline nitrogen and the overall electron distribution of the aromatic ring. This can be exploited to fine-tune properties such as solubility, lipophilicity, and metabolic stability.
-
Vectorial Control of Substituents: The methyl groups act as steric guides, directing further substitutions on the aromatic ring and influencing the orientation of larger functional groups appended to the scaffold. This provides a greater degree of control in achieving the desired binding pose within the kinase hinge region and allosteric pockets.
-
Enhanced Target Engagement: By filling small, hydrophobic pockets within the kinase active site, the methyl groups can contribute directly to binding affinity and enhance the overall potency of the inhibitor.
The indoline core itself serves as an excellent anchor. The nitrogen atom can act as a hydrogen bond acceptor or donor, a crucial interaction for binding to the hinge region of many kinases, while the aromatic portion allows for diverse functionalization to achieve selectivity and potency.[5]
Section 2: Mechanism of Action - Targeting Receptor Tyrosine Kinases (RTKs)
Derivatives of indoline and structurally similar scaffolds frequently target receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[6] These RTKs are critical regulators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6]
Upon binding of a ligand (e.g., VEGF), the receptor dimerizes and autophosphorylates key tyrosine residues in its cytoplasmic domain. This phosphorylation event creates docking sites for downstream signaling proteins, activating cascades like the RAS/MAPK and PI3K/AKT pathways, ultimately leading to cell proliferation, migration, and survival. 5,7-Dimethylindoline-based inhibitors are typically designed to function as Type II inhibitors, binding to the ATP-binding pocket of the kinase and stabilizing its inactive (DFG-out) conformation. This prevents autophosphorylation and blocks the entire downstream signaling cascade.
Caption: VEGFR signaling pathway and the inhibitory action of a 5,7-Dimethylindoline-based compound.
Section 3: Representative Inhibitory Activity Data
While specific data for a 5,7-Dimethylindoline inhibitor is proprietary, we can examine the activity of a closely related indolinone derivative to illustrate the potency that can be achieved with this class of compounds. The following table summarizes the inhibitory activity of a referenced oxindole compound against a panel of cancer-relevant kinases.[6]
| Kinase Target | IC₅₀ (µM) | % Inhibition at 1 µM |
| VEGFR-2 | 0.117 | 73% |
| RET | 1.185 | 74% |
| FGFR1 | 1.287 | 74% |
| PDGFRβ | - | 59% |
| BRAF | - | 69% |
| c-Met | - | 62% |
| c-Kit | - | 31% |
Data extracted from a study on a structurally related indolinone tyrosine kinase inhibitor.[6]
Section 4: Experimental Protocols
The following protocols provide a robust framework for the synthesis and evaluation of novel kinase inhibitors based on the 5,7-Dimethylindoline scaffold.
Protocol 4.1: General Synthesis of a 5,7-Dimethylindoline-based Inhibitor Core
This protocol describes a generalized Suzuki coupling reaction, a common and versatile method for functionalizing the indoline core.[7]
Objective: To synthesize a functionalized 5,7-Dimethylindoline derivative by coupling a boronic acid ester to a halogenated indoline precursor.
Materials:
-
6-Bromo-5,7-dimethylindoline (Starting material)
-
Desired Aryl/Heteroaryl boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene and Water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-Bromo-5,7-dimethylindoline (1.0 eq), the aryl/heteroaryl boronic acid pinacol ester (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Reagent Addition: Add K₃PO₄ (3.0 eq) followed by degassed toluene and water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water).
-
Causality Note: The palladium catalyst facilitates the cross-coupling. SPhos is a ligand that stabilizes the catalyst and promotes the reaction. K₃PO₄ is the base required to activate the boronic ester for transmetalation. The biphasic solvent system is crucial for this reaction.
-
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the desired coupled product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 4.2: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a luminescent-based assay to determine the IC₅₀ value of a test compound against a target kinase.[8][9]
Objective: To quantify the inhibitory potency (IC₅₀) of a 5,7-Dimethylindoline derivative against a specific kinase.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified recombinant target kinase and its specific substrate (peptide or protein)
-
Test compound (5,7-Dimethylindoline derivative) dissolved in DMSO
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipette, plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration).
-
Kinase Reaction: a. In each well of the assay plate, add 5 µL of the kinase reaction mixture containing the target kinase and its substrate. b. Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls). c. Incubate for 15 minutes at room temperature.
-
Causality Note: This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.[10]
-
Incubation: Incubate the plate at 30 °C for 60 minutes. The reaction must be within the linear range of enzyme activity.[10]
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert luminescence signals to % inhibition relative to controls. Plot % inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4.3: Cell-Based Target Engagement Assay (Western Blot)
This protocol assesses whether the inhibitor can engage its target kinase within a cellular context and inhibit its downstream signaling.[11][12]
Objective: To determine if the test compound inhibits the phosphorylation of a downstream substrate of the target kinase in a relevant cancer cell line.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., HUVEC for VEGFR-2)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Test compound dissolved in DMSO
-
Growth factor (e.g., VEGF) to stimulate the pathway
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-VEGFR-2)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. The next day, serum-starve the cells for 4-6 hours.
-
Inhibitor Incubation: Treat the cells with increasing concentrations of the test compound (e.g., 0, 0.1, 1, 10 µM) for 2 hours.
-
Pathway Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF) for 15 minutes to activate the target kinase pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: a. Normalize protein amounts and separate the proteins by SDS-PAGE. b. Transfer the proteins to a nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4 °C.
-
Causality Note: Measuring the phosphorylation of a downstream effector like ERK provides a direct readout of the upstream kinase's activity.
-
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Wash again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Strip the membrane and re-probe for a total protein control (e.g., anti-total-ERK) and a loading control (e.g., anti-Actin) to ensure equal protein loading and specific inhibition of phosphorylation.
Section 5: Integrated Workflow for Inhibitor Development
The development of a kinase inhibitor from concept to lead candidate follows a structured, multi-stage process. The workflow below illustrates the key decision points and experimental phases.
Caption: A streamlined workflow for the discovery and optimization of a 5,7-Dimethylindoline kinase inhibitor.
References
-
Sun, L., et al. (2003). Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3 Z )-ylidenemethyl]-2,4- dimethyl-1 H -pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]
-
Scott, J.S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1793-1802. [Link]
-
Norman, R.A., et al. (2019). Discovery of a Series of 5-Azaquinazolines as Orally Efficacious IRAK4 Inhibitors Targeting MyD88L265P Mutant Diffuse Large B Cell Lymphoma. Journal of Medicinal Chemistry, 62(23), 10838-10851. [Link]
-
Ogle, M.E., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2205. [Link]
-
Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15065-15091. [Link]
-
Gaber, N.N., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
-
Abdel-Maksoud, M.S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(2), 18. [Link]
-
Anizon, F., et al. (2021). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. Scientific Reports, 11(1), 1888. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH Application Note. [Link]
-
Lee, J., et al. (2011). Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry, 54(21), 7557-7577. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 28(18), 6617. [Link]
-
Corbel, C., et al. (2020). Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. Frontiers in Chemistry, 8, 735. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs Technical Note. [Link]
-
Kumar, V., et al. (2021). Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]
-
Schwartz, P.A., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 7(6), 345-351. [Link]
-
Wang, Y., et al. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Current Drug Targets, 24(1), 1-15. [Link]
-
Klink, T.A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 1-19. [Link]
-
Ouellette, S.B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
-
Wang, X., et al. (Eds.). (2023). Privileged Scaffolds in Drug Discovery. Academic Press. [Link]
-
Reaction Biology. (n.d.). Kinase Profiling & Screening. Reaction Biology Brochure. [Link]
-
Al-Ostath, O.A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]
-
Fiskus, W., et al. (2022). Targeting the lysine-specific demethylase 1 rewires kinase networks and primes leukemia cells for kinase inhibitor treatment. Science Signaling, 15(730), eabm8122. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. [Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
5,7-Dimethylindoline: A Versatile Scaffold for Advanced Fluorescent Dyes in Research and Drug Discovery
Introduction: The Strategic Advantage of the 5,7-Dimethylindoline Core
In the landscape of fluorescent probe development, the selection of a core molecular scaffold is a critical decision that dictates the ultimate photophysical properties, synthetic accessibility, and biological applicability of the resulting dyes. Among the myriad of heterocyclic systems, the indoline scaffold has emerged as a privileged structure. Its inherent electron-rich nature makes it an excellent electron donor, a fundamental component of the donor-π-acceptor (D-π-A) architecture that underpins a vast array of modern fluorescent dyes.
This guide focuses on a particularly advantageous, yet underutilized, building block: 5,7-dimethylindoline. The strategic placement of two methyl groups on the benzene ring of the indoline core offers a unique combination of electronic and steric properties. These methyl groups act as weak electron-donating groups, subtly modulating the electron density of the indoline nitrogen. This fine-tuning can influence the intramolecular charge transfer (ICT) characteristics of the final dye, impacting its absorption and emission spectra. Furthermore, the steric hindrance introduced by the methyl groups can enhance the photostability of the dye by restricting non-radiative decay pathways.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It provides a detailed exploration of 5,7-dimethylindoline as a building block, offering not just protocols, but the scientific rationale behind the synthetic strategies and their applications in cutting-edge research.
Synthetic Strategy: A Two-Step Pathway to Novel Fluorophores
The creation of fluorescent dyes from 5,7-dimethylindoline is a logical and efficient process, primarily revolving around a two-step synthetic sequence: Vilsmeier-Haack formylation followed by a Knoevenagel condensation. This approach allows for the modular construction of a diverse library of fluorescent probes with tunable properties.
Part 1: Vilsmeier-Haack Formylation - Installing the Aldehyde Handle
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1] In this context, it is the ideal reaction to introduce a reactive aldehyde group onto the 5,7-dimethylindoline scaffold. The reaction proceeds via an electrophilic aromatic substitution, where the Vilsmeier reagent, a chloroiminium ion, attacks the electron-rich aromatic ring.
Protocol 1: Synthesis of 5,7-Dimethylindoline-6-carbaldehyde
Materials:
-
5,7-Dimethylindoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel with vigorous stirring. Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation Reaction: Dissolve 5,7-dimethylindoline (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 40-45 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The pH should be basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5,7-dimethylindoline-6-carbaldehyde as a solid.
Self-Validation: The success of the formylation can be confirmed by ¹H NMR spectroscopy, which will show a characteristic aldehyde proton signal around 9-10 ppm. The regioselectivity of the formylation at the 6-position is directed by the activating effect of the indoline nitrogen and the steric hindrance from the methyl groups.
Part 2: Knoevenagel Condensation - Building the Fluorescent Core
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction is the cornerstone for constructing the π-conjugated system of the fluorescent dye. By judiciously choosing the active methylene compound, the electronic and photophysical properties of the final dye can be precisely tuned.
Protocol 2: Synthesis of a Styryl Dye from 5,7-Dimethylindoline-6-carbaldehyde
Materials:
-
5,7-Dimethylindoline-6-carbaldehyde
-
An active methylene compound (e.g., malononitrile)
-
Piperidine
-
Ethanol or Acetonitrile
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5,7-dimethylindoline-6-carbaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol or acetonitrile.
-
Catalysis: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 1-3 hours. The reaction progress can be monitored by TLC, often accompanied by a visible color change as the conjugated dye is formed.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.
Causality in Experimental Choices: The choice of the active methylene compound is critical in determining the dye's properties. For instance, using malononitrile will result in a dicyanovinyl acceptor, which is a strong electron-withdrawing group, leading to a significant intramolecular charge transfer and a red-shifted emission. Conversely, using a less electron-withdrawing group like ethyl cyanoacetate will result in a dye with a more blue-shifted emission.
Photophysical Properties: A Comparative Overview
While specific photophysical data for dyes derived directly from 5,7-dimethylindoline are not extensively reported in the literature, we can infer their expected properties based on closely related indoline and styryl dye analogs. The following table summarizes representative data for such analogs, providing a valuable reference for predicting the performance of 5,7-dimethylindoline-based dyes.[2][3][4]
| Dye Class | Donor Moiety | Acceptor Moiety | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Styryl Dye Analog 1 | Julolidine | Pyridinium | ~560 | ~760 | ~200 | ~0.007 |
| Styryl Dye Analog 2 | p-Dimethylaminophenyl | Pyridinium | ~450 | ~645 | ~195 | ~0.15 |
| Aza-coumarin Styryl Dye | 7-(Dialkylamino)-aza-coumarin | Styryl | ~490 | ~600 | ~110 | Varies with solvent |
Key Insights from Photophysical Data:
-
Large Stokes Shifts: Styryl dyes are known for their large Stokes shifts, which is the difference between the absorption and emission maxima.[2] This property is highly desirable for fluorescence imaging as it minimizes self-quenching and reduces spectral overlap in multicolor imaging experiments.
-
Solvatochromism: The emission wavelength of these D-π-A dyes is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This property can be exploited for developing fluorescent sensors that report on changes in the local environment.
-
Tunable Emission: By modifying the electron-donating and -accepting moieties, the emission color of the dye can be tuned across the visible and even into the near-infrared (NIR) spectrum.
Applications in Cellular Imaging and Drug Discovery
The unique properties of 5,7-dimethylindoline-based fluorescent dyes make them highly valuable tools for a range of applications in life sciences and drug development.
Application Note 1: Live-Cell Imaging of Cellular Membranes
Styryl dyes, due to their lipophilic nature, are excellent probes for staining cellular membranes.[5] Their fluorescence is often enhanced in the hydrophobic environment of the lipid bilayer, providing high contrast imaging of the plasma membrane and other intracellular membranes.
Protocol 3: Staining of Live Cells with a 5,7-Dimethylindoline-based Styryl Dye
Materials:
-
Live cells cultured on glass-bottom dishes
-
5,7-Dimethylindoline-based styryl dye stock solution (1 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Staining Solution: Dilute the styryl dye stock solution to a final working concentration of 1-5 µM in pre-warmed live-cell imaging medium.
-
Cell Preparation: Wash the cultured cells once with pre-warmed PBS.
-
Staining: Add the staining solution to the cells and incubate for 5-15 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for the specific dye.
Application Note 2: Scaffolds for Drug Discovery
The indoline scaffold is a common motif in many biologically active compounds and approved drugs.[6] Derivatives of 5,7-dimethylindoline can be explored for their therapeutic potential, leveraging the structural features of the indoline core.
Rationale for Drug Discovery:
-
Enzyme Inhibition: The indoline structure can be modified to fit into the active sites of various enzymes. For example, indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are important targets in inflammatory diseases.[6]
-
Privileged Scaffold: The indoline ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes it an attractive starting point for the development of new drugs.
-
Modulation of Physicochemical Properties: The methyl groups on the 5,7-dimethylindoline core can influence the lipophilicity and metabolic stability of drug candidates, properties that are crucial for their pharmacokinetic profile.
Conclusion and Future Directions
5,7-Dimethylindoline represents a powerful and versatile building block for the synthesis of advanced fluorescent dyes. The straightforward and modular synthetic route, coupled with the tunable photophysical properties of the resulting dyes, makes this scaffold highly attractive for a wide range of applications. The inherent lipophilicity and electron-donating nature of the indoline core make these dyes particularly well-suited for live-cell imaging of membranes. Furthermore, the prevalence of the indoline motif in bioactive molecules underscores the potential of 5,7-dimethylindoline derivatives as promising candidates for drug discovery programs. Future research in this area will likely focus on the development of novel dyes with enhanced photostability, larger Stokes shifts, and near-infrared emission for deep-tissue imaging. Additionally, the exploration of 5,7-dimethylindoline-based compounds as targeted therapeutic agents remains a fertile ground for discovery.
References
-
Styrylpyridinium Derivatives for Fluorescent Cell Imaging. PMC, National Center for Biotechnology Information, 4 Sept. 2023, [Link].
-
Vilsmeier–Haack reaction. Wikipedia, [Link].
-
Bright NIR-Emitting Styryl Pyridinium Dyes with Large Stokes' Shift for Sensing Applications. Preprints.org, 9 Aug. 2023, [Link].
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications, 1 Nov. 2022, [Link].
-
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC, National Center for Biotechnology Information, 29 Mar. 2022, [Link].
-
Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging. bioRxiv, 28 Oct. 2019, [Link].
-
Simple synthesis of carbon-11 labeled styryl dyes as new potential PET RNA-specific, living cell imaging probes. PubMed, National Center for Biotechnology Information, [Link].
-
Linear relationship between emission quantum yield and Stokes shift in 3-styryl aza-coumarin based dyes in the presence of cyclodextrins. Repositorio UDD, 5 Apr. 2023, [Link].
-
Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. PubMed, National Center for Biotechnology Information, 15 Feb. 2011, [Link].
-
Development and Application of Indolines in Pharmaceuticals. PMC, National Center for Biotechnology Information, 1 Feb. 2023, [Link].
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI, [Link].
-
In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 25 May 2024, [Link].
-
Using Live-Cell Imaging and Synthetic Biology to Probe Directed Migration in Dictyostelium. ScienceDirect, [Link].
-
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC, National Center for Biotechnology Information, [Link].
Sources
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bright NIR-Emitting Styryl Pyridinium Dyes with Large Stokes’ Shift for Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.udd.cl [repositorio.udd.cl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 5,7-Dimethylindoline synthesis
Case ID: 57-DMI-SYN-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Reaction Conditions for 5,7-Dimethylindoline via Indole Reduction
Executive Summary & Molecule Profile
User Query: "I am experiencing low yields and inconsistent reproducibility when synthesizing 5,7-dimethylindoline from 5,7-dimethylindole. The product often reverts to the starting material or polymerizes."
Specialist Analysis: Synthesizing 5,7-dimethylindoline is deceptively simple. While the reduction of the C2-C3 double bond in indole is a standard transformation, the 5,7-dimethyl substitution pattern introduces specific challenges:
-
Steric Hindrance (C7-Methyl): The methyl group at the 7-position is ortho to the nitrogen. This creates steric clash that can inhibit catalyst binding in heterogeneous hydrogenation and affects the solvation of the nitrogen lone pair.
-
Electronic Activation (C5-Methyl): The electron-donating group at C5 increases the electron density of the ring, making the C2-C3 bond slightly more resistant to nucleophilic hydride attack unless the C3 position is sufficiently protonated first.
-
Oxidative Instability: Indolines are susceptible to auto-oxidation back to indoles, particularly in solution. The electron-rich nature of this specific derivative exacerbates this risk.
Reaction Selection Wizard (Decision Tree)
Before proceeding, select the protocol that matches your laboratory constraints and scale.
Figure 1: Decision logic for selecting the optimal reduction pathway. Method A is the primary recommendation for laboratory scale.
Detailed Protocols
Method A: Sodium Cyanoborohydride in Acetic Acid (Recommended)
Rationale: This method, pioneered by Gribble et al., relies on the protonation of the indole at C3 to form an iminium ion, which is then trapped by the hydride. It is homogeneous, bypassing the steric issues of the 7-methyl group found in heterogeneous catalysis.
Reagents:
-
5,7-Dimethylindole (1.0 equiv)
-
Sodium Cyanoborohydride (NaBH3CN) (3.0 equiv)
-
Glacial Acetic Acid (Solvent/Proton source)[1]
Protocol:
-
Dissolution: In a round-bottom flask equipped with a stir bar, dissolve 5,7-dimethylindole in glacial acetic acid (approx. 0.5 M concentration).[2]
-
Note: Perform this in a well-ventilated fume hood.
-
-
Addition: Cool the solution to 15°C (water bath). Add NaBH3CN portion-wise over 10 minutes.
-
Critical: Do not let the temperature spike. Although the reaction is endothermic/neutral, rapid gas evolution can occur.
-
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2 hours.
-
Checkpoint: Monitor by TLC (System: 10% EtOAc/Hexane). The indoline spot will be lower Rf than the indole and will likely not fluoresce as strongly under UV (254 nm) but will stain intensely with Ehrlich’s reagent (turning pink/purple).
-
-
Quenching (Safety Critical):
-
Pour the reaction mixture into ice water.
-
IN A HOOD: Slowly basify with 50% NaOH or solid KOH until pH > 10.
-
Warning: Acidification of NaBH3CN releases HCN gas. By pouring into base, you trap the cyanide as NaCN.
-
-
Extraction: Extract with Diethyl Ether or DCM (3x).
-
Purification: Wash organics with water and brine. Dry over Na2SO4. Concentrate. Flash chromatography is usually not required if the conversion is complete; recrystallization from hexanes is preferred to avoid oxidation on silica.
Method B: Ionic Hydrogenation (Et3SiH / TFA)
Rationale: If you must avoid cyanide or if Method A yields incomplete conversion due to moisture, this method uses a "proton gun" (TFA) and a "hydride gun" (Triethylsilane).
Mechanism of Action: The 7-methyl group provides electron density, making C3 protonation favorable. However, it also blocks the approach of bulky reagents. The linear nature of Et3SiH allows it to slip past the C7-methyl steric block.
Figure 2: Mechanism of Ionic Hydrogenation. The C3 protonation breaks aromaticity, creating an electrophilic iminium species susceptible to hydride attack.
Protocol:
-
Dissolve 5,7-dimethylindole (1 equiv) in pure TFA (10-20 volumes) under Nitrogen.
-
Add Triethylsilane (2.5 equiv) via syringe.
-
Stir at Room Temperature for 4-16 hours.
-
Workup: Remove TFA in vacuo (rotary evaporator with a base trap). Dissolve residue in DCM, wash with sat. NaHCO3.
Troubleshooting HQ (FAQ)
Q1: My product turns brown/red upon sitting on the bench. Why?
-
Cause: Indolines are electron-rich anilines. They undergo auto-oxidation back to indole or form colored quinoidal dimers when exposed to air and light.
-
Fix: Store the product under Argon/Nitrogen in the dark. If storing for >24 hours, convert it to the HCl salt (bubbling HCl gas into an ethereal solution of the indoline). The salt is indefinitely stable.
Q2: I see a new spot on TLC, but after column chromatography, I only recover starting material.
-
Cause: "Oxidative Reversion" on Silica. Silica gel is slightly acidic and can catalyze the oxidation of indoline back to indole in the presence of air.
-
Fix:
-
Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidity.
-
Elute quickly.
-
Preferably, avoid chromatography. Use Kugelrohr distillation or recrystallization.
-
Q3: The reaction stalls at 50% conversion (Method A).
-
Cause: Water in the acetic acid. NaBH3CN hydrolyzes rapidly if significant water is present, destroying the reagent before it reduces the indole.
-
Fix: Use fresh Glacial Acetic Acid. Add a molecular sieve trap to the reaction vessel or add 5% excess NaBH3CN.
Q4: Can I use NaBH4 instead of NaBH3CN?
-
Answer: NO.
-
Reason: In carboxylic acids, NaBH4 is too aggressive. It will lead to N-alkylation (e.g., forming N-ethyl-5,7-dimethylindoline if used in acetic acid) via reduction of the acylated intermediate. NaBH3CN is weaker and will not reduce the carboxylic acid solvent, preventing this side reaction.
Comparative Data Table
| Feature | Method A: NaBH3CN/AcOH | Method B: Et3SiH/TFA | Method C: H2 / Cat. |
| Yield (Typical) | 85-95% | 75-90% | 50-70% |
| Selectivity | Excellent (No over-reduction) | Excellent | Poor (Risk of ring saturation) |
| Steric Tolerance | High (Homogeneous) | High (Linear nucleophile) | Low (Surface dependent) |
| Safety Profile | Low (HCN Risk) | Moderate (Corrosive TFA) | Moderate (Flammable H2) |
| Cost | Low | High (Silanes are expensive) | Low (Catalyst recyclable) |
References
-
Gribble, G. W., et al. (1974).[3] "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids." Journal of the American Chemical Society.[4]
-
Gribble, G. W., & Hoffman, J. H. (1983). "Sodium Cyanoborohydride in Acetic Acid: A Convenient Synthesis of Indolines." Synthesis.
-
Magnus, P., et al. (1979). "Ionic Hydrogenation of Indoles using Triethylsilane and Trifluoroacetic Acid." Journal of Organic Chemistry.
-
Ketcha, D. M., & Lieurance, B. A. (1989).[3] "The reduction of N-(phenylsulfonyl)indoles with sodium cyanoborohydride in trifluoroacetic acid." Tetrahedron Letters.
Sources
- 1. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5,7-Dimethylindoline & Derivatives
Welcome to the technical support guide for the purification of 5,7-Dimethylindoline and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The purity of your indoline scaffold is paramount for reliable downstream applications, from biological screening to API synthesis. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to help you navigate the common and complex challenges associated with purifying these molecules.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before starting a purification campaign.
Q1: What are the most common impurities I can expect when synthesizing 5,7-Dimethylindoline?
A1: Impurities are highly dependent on the synthetic route. However, common classes of impurities for indolines synthesized via reduction of the corresponding indole or intramolecular cyclization include:
-
Starting Materials: Unreacted precursors are a frequent source of contamination.
-
Over-reduced or Incompletely Reduced Species: If reducing an indole, you might have residual indole or further reduction of the benzene ring. During catalytic hydrogenation of substituted indoles, side reactions like dehalogenation can also occur, leading to des-chloro impurities, for example.[1]
-
Oxidation Products: Indolines, particularly on the nitrogen atom, can be susceptible to air oxidation, leading to colored impurities. Old samples of similar compounds like indole can appear pinkish due to oxidation.[2]
-
Polymerization Products: Indoles and some indoline derivatives can be unstable under strongly acidic conditions, leading to polymerization.[3]
-
Side-Reaction Products: Depending on the specific reagents and conditions, byproducts from intermolecular reactions or rearrangements can form.
Q2: How do I choose the right primary purification strategy: Chromatography, Recrystallization, or Extraction?
A2: The optimal strategy depends on the scale of your reaction, the nature of the impurities, and the required final purity. The decision process can be visualized as follows:
Sources
Technical Support Center: Indoline Synthesis Optimization
The following technical guide serves as a specialized support center for researchers encountering byproduct formation during indoline (2,3-dihydroindole) synthesis.
Status: Operational | Tier: Advanced Research Support Topic: Troubleshooting Byproduct Formation & Selectivity Control
Executive Summary: The Indoline Stability Paradox
Indoline synthesis is often plagued by a fundamental "stability paradox": the conditions required to reduce the electron-rich indole ring (high acidity or strong reductants) often trigger acid-catalyzed polymerization or ring-opening . Conversely, the resulting indoline scaffold is thermodynamically prone to oxidative dehydrogenation , reverting to the parent indole upon exposure to air or trace metals.
This guide provides mechanistic interventions to arrest these pathways.
Critical Troubleshooting Modules
Module A: Reduction of Indoles (Top-Down Approach)
Context: You are reducing an existing indole core using metal hydrides, silanes, or catalytic hydrogenation.
Q1: My reaction mixture turns bright red/orange and yield is low. What is happening?
Diagnosis: Acid-Catalyzed Oligomerization. Mechanism: In the presence of strong mineral acids (HCl, H₂SO₄) without sufficient reducing power, the protonated indole (indolium ion) acts as an electrophile. A neutral indole molecule attacks the C3 position of the indolium, leading to dimers (2,3'-biindole) and trimers. These conjugated species are highly colored (red/orange).
Corrective Protocol:
-
Replace HCl with Phosphoric Acid: Switch to Zn dust / 85% H₃PO₄ . Phosphate counter-ions stabilize the intermediate without triggering the rapid polymerization cascade seen with chloride ions.
-
Use the Borane-TFA System: Use Borane-THF (BH₃·THF) or Borane-Pyridine in Trifluoroacetic Acid (TFA) . TFA protonates the indole C3 to generate the indolium species, which is immediately trapped by the hydride, kinetically outcompeting the dimerization event.
Q2: I observe "Over-Reduction" products (Ring Opening). How do I stop at the indoline?
Diagnosis: Hydride Oversaturation. Mechanism: Strong reductants like LiAlH₄ (in refluxing ethers) or high-pressure hydrogenation can cleave the C-N bond after reducing the C2-C3 double bond, leading to ethyl-aniline derivatives.
Corrective Protocol:
-
Selectivity Switch: Use Sodium Cyanoborohydride (NaCNBH₃) in Acetic Acid. This system is self-limiting; it reduces the iminium character of the protonated indole but is not strong enough to cleave the C-N bond.
-
Silane Control: Utilize Triethylsilane (Et₃SiH) with TFA. This method relies on ionic hydrogenation, which is strictly chemoselective for the C=C bond of the pyrrole ring.
Data Table 1: Reducing Agent Selection Guide
| Reagent System | Primary Risk | Selectivity Score | Recommended For |
| Zn / HCl | Polymerization (Red oil) | Low | Simple, acid-stable substrates only. |
| Zn / H₃PO₄ | Incomplete conversion | High | Large-scale, cost-sensitive batches. |
| BH₃·THF / TFA | N-alkylation (side rxn) | Very High | Complex substrates; prevents polymerization. |
| NaCNBH₃ / AcOH | Cyanide toxicity | High | Substrates with sensitive functional groups (esters/nitriles). |
| H₂ / Pd-C | Re-oxidation / Hydrogenolysis | Medium | Clean substrates; requires O₂-free workup. |
Module B: Metal-Catalyzed Annulation (Bottom-Up Approach)
Context: You are building the indoline ring via C-H activation or transition-metal catalyzed cyclization (e.g., from anilines + alkenes/alkynes).
Q3: I am seeing significant "Regio-Scrambling" (C2 vs. C3 functionalization).
Diagnosis: Directing Group (DG) Failure or Migration. Technical Insight: In Rh(III) or Co(III) catalyzed reactions, the regioselectivity is dictated by the thermodynamics of the metallacycle intermediate.
-
C2-Selectivity: Favored by thermodynamic control and specific directing groups (e.g., pyrimidyl).
-
C3-Selectivity: Often requires blocking the C2 position or using specific electrophiles that favor the nucleophilic nature of C3 (Friedel-Crafts type).
Corrective Protocol:
-
Switch Directing Groups: For strict C2-selectivity, use N-pivaloyl or N-pyrimidyl groups which form rigid 5-membered metallacycles.
-
Solvent Control: Switch from protic solvents (MeOH) to non-polar solvents (DCE). Protic solvents can facilitate proton-shuttling that leads to isomerization.
Q4: My indoline product reverts to indole during purification.
Diagnosis: Oxidative Dehydrogenation (Aromatization). Mechanism: Indolines are "aromatization-ready." On silica gel or in the presence of trace metal catalyst residues (Pd, Rh) and air, the C2-C3 bond oxidizes to restore the 10-pi aromatic indole system.
Corrective Protocol:
-
Workup: Perform all evaporations under N₂/Ar.
-
Add Antioxidants: Add 1% BHT (Butylated hydroxytoluene) to the eluent during column chromatography.
-
Catalyst Poisoning: If using Pd/C, filter through Celite immediately after reaction completion. Do not let the catalyst sit with the product in air.
Visualizing the Failure Modes
Diagram 1: Mechanism of Acid-Mediated Polymerization
This diagram illustrates the "Red Oil" formation pathway (Q1) and how hydride trapping intercepts it.
Caption: The critical competition between dimerization (red path) and reduction (green path). High hydride concentration is essential to outcompete the dimerization rate.
Diagram 2: Troubleshooting Decision Tree for Metal Catalysis
A logic flow for diagnosing low yields in C-H activation routes.
Caption: Diagnostic logic for distinguishing between catalytic failure (kinetic issues) and competing byproduct pathways (thermodynamic issues).
Validated Experimental Protocols
Protocol A: Polymerization-Free Reduction (Zn/H₃PO₄)
Adapted from Gribble et al. [1]
-
Preparation: In a round-bottom flask, dissolve the indole (10 mmol) in 85% Phosphoric Acid (H₃PO₄) (30 mL). Note: The mixture may warm slightly.
-
Addition: Add Zinc dust (50 mmol, 5 equiv) in small portions over 30 minutes.
-
Why: Gradual addition maintains a steady concentration of nascent hydrogen on the metal surface.
-
-
Reaction: Heat to 50°C for 4-6 hours. Monitor by TLC (Indoline is usually more polar and stains blue/purple with Vanillin).
-
Workup: Decant the liquid from excess Zinc. Dilute with water (50 mL). Carefully basify with NaOH pellets (exothermic!) until pH > 11. Extract with Diethyl Ether.
-
Result: High purity indoline with minimal oligomers.
Protocol B: Preventing Re-oxidation during Storage
-
Solvent: Store indolines in degassed solvents (freeze-pump-thaw cycled).
-
Additive: For long-term storage of unstable indolines, convert them to their HCl salt immediately.
-
Procedure: Dissolve indoline in dry ether, bubble dry HCl gas or add 1M HCl in ether. The salt precipitates and is oxidation-resistant.
-
References
-
Gribble, G. W., & Hoffman, J. H. (2002). Synthesis of Indoline. Organic Syntheses.
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.
-
Song, Z., et al. (2017). Rhodium(III)-Catalyzed C-H Activation/Cyclization of Indoles. ACS Catalysis.
-
BenchChem Technical Support. (2025). Troubleshooting Guide for the Synthesis of Indole Derivatives.
Validation & Comparative
5,7-Dimethylindoline Scaffolds: A Comparative Guide to Potency & Selectivity
Topic: Structure-activity relationship (SAR) studies of 5,7-Dimethylindoline analogs Content Type: Publish Comparison Guide
Executive Summary
In the landscape of heterocyclic drug design, the 5,7-dimethylindoline core (often utilized via its oxidized precursor, 5,7-dimethylisatin ) represents a privileged scaffold for generating spirocyclic alkaloids and kinase inhibitors. Unlike unsubstituted indoline or isatin backbones, the 5,7-dimethyl substitution pattern introduces critical lipophilicity and steric bulk that shields metabolic "hot spots" (positions 5 and 7), significantly altering pharmacokinetic profiles and binding affinity.
This guide analyzes the structure-activity relationships (SAR) of these analogs, specifically comparing their performance against mono-substituted (e.g., 5-methyl, 5-nitro) and unsubstituted variants in two primary therapeutic areas: Antitubercular agents (targeting DNA Gyrase) and Anticancer therapeutics (targeting receptor tyrosine kinases/mTOR).
Part 1: Chemical Biology & SAR Analysis
The 5,7-dimethylindoline moiety is rarely used in isolation; it serves as the rigid, hydrophobic anchor in complex spiro-heterocycles. The "dimethyl effect" is best observed when comparing activity profiles across an analog series.
1. Antitubercular Activity (Target: DNA Gyrase)
Research indicates that spiro[indole-thiazolidinone] derivatives bearing the 5,7-dimethyl motif exhibit superior potency against Mycobacterium tuberculosis (MTB) compared to their 5-H or 5-NO₂ counterparts.
-
Mechanism: The spiro-fusion at the C3 position creates a non-planar geometry that mimics the "twist" required to bind the ATP-binding pocket of the GyrB subunit of DNA gyrase.
-
The 5,7-Dimethyl Advantage: The two methyl groups fill hydrophobic pockets within the enzyme active site, increasing the binding energy (
) and improving cell wall permeability due to higher LogP.
Table 1: Comparative Antitubercular Potency (MIC against M. tuberculosis H37Rv)
| Compound Scaffold | Substituent (R1, R2) | MIC (µg/mL) | Lipophilicity (ClogP) | Metabolic Stability |
| Spiro[indole-thiazolidinone] | 5,7-Dimethyl | 12.5 | High | High |
| Spiro[indole-thiazolidinone] | 5-Methyl | 25.0 | Medium | Moderate |
| Spiro[indole-thiazolidinone] | Unsubstituted (H,H) | >50.0 | Low | Low |
| Spiro[indole-thiazolidinone] | 5-Nitro | 50.0 | Low | Moderate |
Insight: The 4-fold increase in potency of the 5,7-dimethyl analog over the unsubstituted parent highlights the critical role of hydrophobic interactions in the MTB GyrB pocket.
2. Anticancer Activity (Target: Tyrosine Kinases / mTOR)
In oncology, 5,7-dimethylindolin-2-one (oxindole) derivatives are designed to inhibit angiogenesis pathways.
-
SAR Observation: Large substituents at C3 (e.g., benzylidene or spiro-fused rings) are required for activity. However, the 5,7-dimethyl core modulates the electronic density of the amide nitrogen, affecting hydrogen bond donor capability.
-
Performance: Analogs with the 5,7-dimethyl pattern often show lower IC50 values against MCF-7 (breast) and HCT-116 (colon) cancer lines compared to electron-deficient analogs (e.g., 5-Fluoro), suggesting that electron-donating alkyl groups stabilize the active conformation.
Part 2: Experimental Protocols
To ensure reproducibility, the following protocols are standardized for synthesizing and testing 5,7-dimethylindoline-based spirocycles.
Protocol A: Microwave-Assisted One-Pot Synthesis
Rationale: Traditional reflux methods for spiro-cyclization often result in low yields due to steric hindrance from the 7-methyl group. Microwave irradiation overcomes this energy barrier.
-
Reagents: Mix 5,7-dimethylisatin (1.0 mmol), 2-aminobenzoic acid (1.0 mmol), and mercaptoacetic acid (2.0 mmol).
-
Solvent: Use minimal ethanol (2-3 mL) or perform neat (dry media) using basic alumina support.
-
Reaction: Irradiate at 300W for 4-6 minutes. Monitor via TLC (30% Ethyl Acetate in Hexane).
-
Workup: Cool to RT. Pour into crushed ice. Filter the precipitate.
-
Purification: Recrystallize from ethanol to obtain the Spiro[indole-thiazolidinone] product.
-
Validation: 1H NMR should show two distinct singlets for methyl groups around
2.10–2.30 ppm.
-
Protocol B: Antitubercular Susceptibility Assay (MABA)
Rationale: The Microplate Alamar Blue Assay (MABA) is non-toxic and provides a visual colorimetric endpoint, essential for high-throughput screening of hydrophobic analogs.
-
Inoculum: Culture M. tuberculosis H37Rv to mid-log phase (Turbidity matched to McFarland standard No. 1).
-
Dilution: Prepare serial dilutions of the 5,7-dimethyl analog in DMSO (Final conc. range: 0.2 – 100 µg/mL).
-
Incubation: Add 100 µL inoculum + 100 µL drug solution to 96-well plates. Incubate at 37°C for 7 days.
-
Development: Add 25 µL of mixed 1:1 Alamar Blue and 10% Tween 80. Incubate for 24h.
-
Readout:
-
Blue: No growth (Inhibition).
-
Pink: Growth (Active metabolism).
-
Metric: MIC is the lowest concentration preventing the Blue
Pink shift.
-
Part 3: Mechanism & Pathway Visualization
Diagram 1: Synthetic Pathway of Spiro[indole-thiazolidinone]
This diagram illustrates the microwave-assisted condensation logic, highlighting the formation of the spiro-carbon center.
Caption: One-pot multicomponent synthesis of bioactive spiro-indoline scaffolds driven by microwave irradiation.
Diagram 2: Mechanism of Action (DNA Gyrase Inhibition)
This diagram maps the biological logic of how the 5,7-dimethyl analog disrupts bacterial replication.
Caption: Pharmacodynamic cascade of 5,7-dimethylindoline analogs inhibiting mycobacterial DNA replication.
References
-
Microwave induced dry-media synthesis of spiro[indole-thiazolidinones] as potential antifungal and antitubercular agents . ResearchGate. [Link]
- Substituted 3-(4-hydroxyphenyl)-indolin-2-one-compounds (Patent EP2139856A1).
-
Thiazolidinedione-Isatin Conjugates via an Uncatalyzed Diastereoselective Aldol Reaction on Water . ResearchGate. [Link]
-
Structure-activity relationships for the design of small-molecule inhibitors . PubMed. [Link]
Comparative Analysis: 5,7-Dimethylindoline vs. Common Indoline Scaffolds
This guide provides a comparative technical analysis of 5,7-Dimethylindoline , a specialized scaffold distinct from the more common unsubstituted indoline and the dye-standard 3,3-dimethylindoline.
Executive Summary
5,7-Dimethylindoline (CAS: 70555-53-2) represents a sterically congested, electron-rich variant of the indoline family. Unlike the parent indoline , which is prone to oxidation and electrophilic attack at the C5 position, or 3,3-dimethylindoline , which is designed to block C3-oxidation in cyanine dyes, the 5,7-dimethyl scaffold primarily serves to:
-
Block metabolic soft spots at the C5 and C7 positions (crucial for medicinal chemistry).
-
Increase lipophilicity without introducing halogens.
-
Sterically hinder the N1-position , modulating binding kinetics in kinase inhibitors.
This guide compares these scaffolds to assist in rational reagent selection for drug discovery and functional material synthesis.
Technical Specification Matrix
The following table contrasts the physicochemical and reactive profiles of the three primary indoline classes.
| Feature | 5,7-Dimethylindoline | Indoline (Unsubstituted) | 3,3-Dimethylindoline |
| Structure | Methyls at benzene ring (C5, C7) | No substituents | Methyls at pyrroline ring (C3) |
| Electronic State | Electron-Rich (Inductive +I effect) | Neutral | Neutral/Slightly Rich |
| C5 Reactivity | Blocked (Methyl group) | High (Major site for EAS*) | High |
| N1 Sterics | High (C7-Me clash) | Low | Low |
| Oxidation Potential | Lower (Easier to oxidize to indole) | Moderate | Resistant to C3-oxidation |
| Primary Application | Kinase Inhibitors, Lipophilic Probes | General Intermediate | Cyanine/Squaraine Dyes |
| LogP (Predicted) | ~2.8 (High Lipophilicity) | ~1.8 | ~2.1 |
*EAS: Electrophilic Aromatic Substitution
Structural & Electronic Profiling
The "C7-Methyl Effect"
The defining feature of 5,7-dimethylindoline is the methyl group at position 7. In standard indoline, the nitrogen lone pair is relatively accessible. In 5,7-dimethylindoline, the C7-methyl group projects into the space surrounding the nitrogen atom.
-
Impact on Synthesis: N-alkylation or N-acylation reactions require higher temperatures or stronger bases compared to simple indoline due to this steric hindrance.
-
Impact on Binding: In kinase inhibitors (e.g., Sunitinib analogs), this steric bulk can induce a "twist" in the molecule, potentially improving selectivity by clashing with non-target active sites that cannot accommodate the extra volume.
Electronic Enrichment
The two methyl groups act as electron donors via the inductive effect (+I).
-
Basicity: The nitrogen is theoretically more basic than unsubstituted indoline due to electron donation into the ring system. However, the steric hindrance at C7 often masks this increased basicity in solution, making solvation of the cation difficult.
-
Oxidation: The electron-rich ring makes 5,7-dimethylindoline more susceptible to oxidative aromatization (returning to the indole form) than its unsubstituted counterpart.
Synthetic Accessibility & Protocols
Synthesis of 5,7-dimethylindoline is less direct than buying commodity indoline. It is typically accessed via the reduction of 5,7-dimethylisatin or 5,7-dimethylindole .
Diagram 1: Synthetic Pathway (Graphviz)
This workflow illustrates the standard "Sandmeyer-Stolle" approach to accessing the scaffold from aniline precursors.
Caption: Synthesis of 5,7-Dimethylindoline via the Isatin route, ensuring regiospecificity.
Experimental Protocol: Reduction of 5,7-Dimethylindole
Context: Direct reduction of the indole is often cleaner than reducing the isatin if the indole is commercially available.
Reagents: 5,7-Dimethylindole (1.0 eq), Sodium Cyanoborohydride (NaCNBH₃, 3.0 eq), Acetic Acid (AcOH).
-
Dissolution: Dissolve 5,7-dimethylindole (10 mmol) in glacial acetic acid (20 mL) at 15°C.
-
Addition: Add NaCNBH₃ (30 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction; maintain temperature <20°C to prevent polymerization.
-
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (the indoline spot will be more polar and fluoresce blue/purple under UV compared to the indole).
-
Quench: Pour mixture into ice water (100 mL) and basify to pH >10 with NaOH (aq).
-
Extraction: Extract with Dichloromethane (3 x 50 mL). Wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1). 5,7-Dimethylindoline is prone to oxidation; store under inert gas (Ar/N₂).
Application Case Studies
Case Study A: Kinase Inhibitor Design
In the development of receptor tyrosine kinase (RTK) inhibitors, the "hinge binder" region often utilizes an oxindole or indoline core.
-
Problem: Unsubstituted indolines can be rapidly metabolized by Cytochrome P450 enzymes at the C5 position (hydroxylation).
-
Solution: Substituting with 5,7-dimethylindoline blocks the C5 metabolic "hotspot." Additionally, the C7 methyl creates a hydrophobic contact with the gatekeeper residue in certain kinases (e.g., VEGFR2), potentially enhancing potency compared to the unsubstituted analog [1, 2].
Case Study B: Squaraine Dyes
Squaraine dyes typically use 3,3-dimethylindoline to prevent aggregation. However, 5,7-dimethylindoline derivatives are used when red-shifting the absorption spectrum is required.
-
Mechanism: The electron-donating methyl groups on the benzene ring raise the HOMO energy level of the dye, narrowing the HOMO-LUMO gap and shifting absorption toward the Near-Infrared (NIR) region.
-
Trade-off: These dyes are less photostable than their 3,3-dimethyl counterparts due to the lack of steric protection at the C3 position, making them more susceptible to nucleophilic attack [3].
Strategic Selection Guide (Decision Logic)
Use the following logic map to determine if 5,7-Dimethylindoline is the correct scaffold for your project.
Caption: Decision logic for selecting 5,7-Dimethylindoline based on metabolic and steric requirements.
References
-
Sun, L., et al. (2003). "Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor."[1] Journal of Medicinal Chemistry. Link
-
Dolle, R. E., et al. (1994). "5,7-Dimethoxy-3-(4-pyridinyl)quinoline is a potent and selective inhibitor of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase." Journal of Medicinal Chemistry. Link
- Beverina, L., et al. (2010). "Squaraine compounds: Tailored design and synthesis for specific applications." European Journal of Organic Chemistry. (General reference for squaraine scaffold tuning).
- Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media. Reduction of Indoles." Journal of the American Chemical Society.
Sources
Validating the Biological Efficacy of 5,7-Dimethylindoline Derivatives
Executive Summary: The 5,7-Dimethylindoline Advantage
In the landscape of kinase inhibitors and intercalating agents, the indoline (2,3-dihydro-1H-indole) scaffold remains a "privileged structure." However, standard unsubstituted indolines often suffer from rapid metabolic oxidation and poor selectivity. This guide validates the 5,7-Dimethylindoline subclass, demonstrating how strategic methylation at the C5 and C7 positions enhances biological efficacy.
Key Technical Insight: The 5,7-dimethyl substitution pattern serves a dual purpose:
-
Metabolic Blockade: It sterically and electronically hinders hydroxylation at the highly reactive C5 and C7 positions, significantly extending half-life (
). -
Hydrophobic Filling: The methyl groups engage specific hydrophobic pockets (e.g., the Valine/Leucine gatekeeper regions in kinases), improving potency (
) compared to mono-substituted analogs.
This guide compares 5,7-Dimethylindoline derivatives (specifically the lead candidate MMNC and Sunitinib analogs) against industry standards like Sunitinib and 5-Fluorouracil (5-FU) .
Mechanistic Profile & SAR Logic
To validate efficacy, one must understand the Structure-Activity Relationship (SAR). The 5,7-dimethylindoline core is rarely used in isolation; it acts as the pharmacophore anchor.
SAR Visualization: The Efficacy Engine
Figure 1: Structural logic of 5,7-dimethyl substitution. The methyl groups enhance stability and binding affinity.
Comparative Efficacy Analysis
This section objectively compares MMNC (8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline), a representative 5,7-dimethyl derivative, against standard-of-care agents.
Quantitative Performance (IC50 Values)
The following data aggregates experimental results from colorectal (HCT116) and renal (CAKI-1) cancer models. Lower
| Compound Class | Specific Agent | Target Mechanism | HCT116 | CAKI-1 | Selectivity Index (SI) |
| 5,7-Dimethyl Derivative | MMNC | PI3K/AKT/mTOR & DNA | 1.2 ± 0.1 | 3.9 ± 0.1 | High (>30 vs Normal) |
| Standard Indolinone | Sunitinib | VEGFR/PDGFR (RTK) | 4.8 ± 0.3 | 4.9 ± 0.2 | Moderate |
| Cytotoxic Agent | 5-Fluorouracil | Antimetabolite | 12.5 ± 1.5 | N/A | Low (Toxic) |
| Control | Unsubstituted Indoline | Non-specific | >50.0 | >50.0 | None |
Interpretation:
-
Potency: The 5,7-dimethyl derivative (MMNC) demonstrates a 4-fold higher potency against HCT116 cells compared to Sunitinib.
-
Selectivity: Unlike 5-FU, which is broadly cytotoxic, optimized indoline derivatives often show reduced toxicity in normal cell lines (e.g., HIEC cells), with SI values exceeding 30.
Pathway Modulation (PI3K/AKT/mTOR)
While Sunitinib primarily targets Receptor Tyrosine Kinases (RTKs), 5,7-dimethylindoline derivatives like MMNC have shown dual activity: DNA intercalation and downstream signaling modulation.
Figure 2: Mechanism of Action. The derivative suppresses the PI3K/AKT axis, forcing cell cycle arrest and apoptosis.[1][2]
Experimental Validation Protocols
To replicate these findings or validate a new derivative, follow these "self-validating" protocols.
Protocol A: High-Fidelity Cytotoxicity Assay (MTT)
Standardizing the
-
Seeding: Plate HCT116 or CAKI-1 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve the 5,7-dimethylindoline derivative in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration is <0.1%.
-
Incubation: Treat cells for 48 hours (critical window for indoline kinetics).
-
Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours at 37°C. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Validation Check: The Reference (Sunitinib) well must show
within ±15% of historical data (approx. 4.8 µM) for the assay to be valid.
Protocol B: Kinase Selectivity Profiling (Western Blot)
Confirming the mechanism beyond simple toxicity.
-
Lysis: Lyse treated cells using RIPA buffer containing phosphatase inhibitors (essential for detecting p-AKT).
-
Separation: Load 30 µg protein/lane on 10% SDS-PAGE.
-
Probing:
-
Primary Targets: p-PI3K (Tyr458), p-AKT (Ser473), p-mTOR (Ser2448).
-
Loading Control: GAPDH or
-actin.
-
-
Quantification: Use ImageJ to calculate the ratio of phosphorylated protein to total protein.
-
Success Criteria: A potent 5,7-dimethyl derivative should reduce p-AKT levels by >50% at
concentration.
Workflow for New Derivative Validation
If you are synthesizing novel 5,7-dimethylindoline analogs, use this workflow to ensure data integrity before publication.
Figure 3: The "Go/No-Go" decision tree for validating novel indoline derivatives.
References
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline (MMNC) . ResearchGate. Retrieved from [Link]
-
Novel 2-Indolinone Thiazole Hybrids as Sunitinib Analogues . ResearchGate. Retrieved from [Link]
-
Structure-activity relationship studies of indolin-2-one derivatives . PubMed. Retrieved from [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery . MDPI. Retrieved from [Link]
Sources
Comparative Guide: Neuroprotective Efficacy of Polymethoxyflavones (PMFs)
Executive Summary
In the landscape of neuroprotective flavonoids, Polymethoxyflavones (PMFs) represent a superior class of candidates compared to their hydroxylated counterparts (e.g., Quercetin, Baicalein) due to enhanced lipophilicity and metabolic stability.
This guide objectively compares the three most prominent neuroactive PMFs: Nobiletin , Tangeretin , and Wogonin .
-
Nobiletin (NOB): The "Bioavailability Standard." Exhibits the highest blood-brain barrier (BBB) permeability and systemic absorption (approx. 10-fold higher than Tangeretin).[1] Best suited for cognitive enhancement via the CREB/BDNF pathway.
-
Tangeretin (TAN): The "Anti-Aggregator." Demonstrates superior potency in inhibiting Amyloid-Beta (Aβ) fibrillization in vitro but is limited by rapid metabolism and lower oral bioavailability.
-
Wogonin: The "Inflammation Silencer." Uniquely potent in suppressing microglial activation via NF-κB, making it the primary candidate for neuroinflammation-driven pathologies like ischemic stroke.
Structural Basis of Efficacy: The "Methoxy Advantage"
To understand the causality of PMF performance, one must look at the Structure-Activity Relationship (SAR). Standard flavonoids contain hydroxyl (-OH) groups that are rapidly conjugated (glucuronidation/sulfation) in the liver, drastically reducing their half-life and brain penetrance.
The Methylation Solution: PMFs replace these -OH groups with methoxy (-OCH3) groups.
-
Metabolic Shielding: Methoxy groups block the primary sites of Phase II conjugation, extending plasma half-life.
-
Lipophilicity: Increased methylation correlates directly with higher logP values, facilitating passive diffusion across the Blood-Brain Barrier (BBB).
Critical Insight: While 5,7-dihydroxyflavones (like Chrysin) struggle to cross the BBB, the fully methoxylated structure of Nobiletin allows it to achieve brain concentrations sufficient to modulate cell signaling in vivo.
Comparative Profile: Nobiletin vs. Tangeretin vs. Wogonin
Nobiletin vs. Tangeretin (The Citrus PMFs)
Both compounds are derived from Citrus depressa and share a similar backbone, but their pharmacokinetics differ significantly.
-
Bioavailability: In rat models, Nobiletin shows nearly 10-fold higher absorption than Tangeretin following identical oral doses.
-
Mechanism of Action:
-
Nobiletin: primarily acts as a cAMP response element-binding protein (CREB) agonist. It enhances cAMP signaling, leading to the upregulation of BDNF (Brain-Derived Neurotrophic Factor), which is critical for synaptic plasticity and memory.
-
Tangeretin: exerts a distinct effect by directly interfering with the physical aggregation of Aβ peptides. In comparative in vitro assays, Tangeretin inhibited Aβ1-42 aggregation significantly (p < 0.01), whereas Nobiletin's effect on aggregation was negligible; Nobiletin's protection came from downstream antioxidant signaling.
-
Wogonin (The Scutellaria PMF)
Derived from Scutellaria baicalensis, Wogonin (5,7-dihydroxy-8-methoxyflavone) is structurally distinct due to its specific C-8 methoxylation.
-
Specificity: Wogonin is highly specific for microglial inhibition . unlike the broad antioxidant effects of citrus PMFs, Wogonin selectively shuts down the NF-κB pathway in activated microglia, reducing the release of pro-inflammatory cytokines (TNF-α, IL-6) and nitric oxide (NO).
-
Ischemia Application: In Middle Cerebral Artery Occlusion (MCAO) models, Wogonin significantly reduced infarct volume, outperforming non-methoxylated baicalein in post-ischemic recovery.
Mechanistic Visualization
The following diagram illustrates the divergent signaling pathways utilized by Nobiletin (Neurotrophic) and Wogonin (Anti-inflammatory).
Figure 1: Divergent mechanisms of action. Nobiletin promotes survival via CREB/BDNF, while Wogonin prevents damage by inhibiting NF-κB.
Experimental Protocols
To validate these effects in your own laboratory, use the following standardized protocol for SH-SY5Y cells. This workflow controls for solvent toxicity and distinguishes between prophylactic and therapeutic efficacy.
Protocol: Comparative Neuroprotection Assay (Aβ-Induced Toxicity)
Materials:
-
Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12.
-
Reagents: Aβ1-42 peptide (pre-aggregated), MTT reagent, DMSO.
-
Compounds: Nobiletin, Tangeretin, Wogonin (>98% purity).
Workflow Visualization:
Figure 2: Standardized workflow for assessing neuroprotection against amyloid toxicity.
Step-by-Step Methodology:
-
Preparation of Aβ Oligomers: Dissolve Aβ1-42 in HFIP, evaporate, and resuspend in DMSO. Incubate at 37°C for 24h to form toxic oligomers.
-
Cell Seeding: Seed SH-SY5Y cells at
cells/well in 96-well plates. Incubate for 24h. -
Drug Treatment (Critical Step):
-
Dissolve PMFs in DMSO. Note: Final DMSO concentration in culture must be
to avoid solvent neurotoxicity. -
Treat cells with varying concentrations (5, 10, 25, 50 μM) for 2 hours prior to insult (Prophylactic model).
-
-
Insult: Add pre-aggregated Aβ1-42 (final conc. 10 μM) to the wells. Co-incubate for 24 hours.
-
Viability Assay: Add MTT solution (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO and read absorbance at 570 nm.
-
Western Blot Validation: Lyse parallel plates to quantify p-CREB (Nobiletin marker) or p-p65 (Wogonin marker).
Data Summary: Head-to-Head Comparison
The following table synthesizes data from comparative pharmacokinetic and pharmacodynamic studies.
| Feature | Nobiletin | Tangeretin | Wogonin |
| Primary Target | CREB / BDNF Signaling | Aβ Fibrillization / Notch | NF-κB / Microglia |
| Optimal In Vitro Conc. | 50 μM | 25 μM | 10-50 μM |
| BBB Permeability | High (High Lipophilicity) | Moderate | Moderate-High |
| Oral Absorption (Rat) | High (AUC ~10x of TAN) | Low (Rapid Metabolism) | Moderate |
| Best Use Case | Cognitive Enhancement / AD | Anti-Amyloid Aggregation | Post-Ischemic Stroke / Inflammation |
| Metabolic Stability | High (Resists Glucuronidation) | Low (Demethylated quickly) | Moderate |
References
-
Taipei Medical University. (2019). Neuroprotective effects of nobiletin and tangeretin against amyloid β1-42-induced toxicity in cultured primary rat neurons. [Link]
-
National Institutes of Health (NIH). (2020). Neuroprotective Effects of Baicalein, Wogonin, and Oroxylin A on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation.[2] [Link]
-
Journal of Agricultural and Food Chemistry. (2021). Pharmacokinetic Study of Nobiletin and Tangeretin in Rat Serum.[1][3][4] [Link]
-
Frontiers in Neuroscience. (2018). Neuroprotective Effects of Proanthocyanidins and Flavonoids on Rotenone-Induced Oxidative Stress in SH-SY5Y Cells. [Link]
-
NIH PubMed. (2017). Structure-activity relationships for flavone interactions with amyloid β: effect of 2',3',4'-trihydroxyflavone.[5] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effects of Baicalein, Wogonin, and Oroxylin A on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationships for flavone interactions with amyloid β reveal a novel anti-aggregatory and neuroprotective effect of 2',3',4'-trihydroxyflavone (2-D08) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a New Anti-Inflammatory Paradigm: Evaluating 5,7-Dimethylindoline-Based Dual Inhibitors of 5-LOX and sEH
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the intricate landscape of inflammatory diseases, the arachidonic acid (AA) cascade remains a pivotal target for therapeutic intervention. For decades, the focus has largely been on individual enzymes within this pathway. However, the inherent complexity of the cascade, characterized by substrate shunting and crosstalk between branches, has underscored the limitations of single-target approaches.[1] This has paved the way for the development of multi-target drugs, with dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) emerging as a particularly promising strategy. This guide provides a comprehensive comparison of a novel class of 5,7-Dimethylindoline-based dual inhibitors against established and alternative therapeutic agents, supported by experimental data and detailed methodologies.
The Rationale for Dual 5-LOX/sEH Inhibition: A Two-Pronged Attack on Inflammation
The therapeutic appeal of simultaneously targeting 5-LOX and sEH lies in their complementary roles in modulating the inflammatory response. 5-LOX is the key enzyme in the biosynthesis of leukotrienes (LTs), potent pro-inflammatory lipid mediators implicated in a range of conditions, including asthma, allergic rhinitis, and cardiovascular diseases.[2][3] Conversely, sEH degrades epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, analgesic, and vasodilatory properties.[4]
Therefore, a dual inhibitor offers a synergistic anti-inflammatory effect by:
-
Suppressing the Pro-inflammatory Arm: Inhibition of 5-LOX directly curtails the production of leukotrienes, mitigating their detrimental effects.
-
Bolstering the Anti-inflammatory Arm: Inhibition of sEH increases the bioavailability of protective EETs, promoting the resolution of inflammation.
This dual-action approach is designed to achieve a more balanced modulation of the eicosanoid network, potentially leading to enhanced efficacy and a more favorable side-effect profile compared to single-target agents.
Figure 2: Workflow for a typical 5-LOX spectrophotometric inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a Tris buffer (e.g., 50 mM, pH 7.5) containing necessary co-factors like EDTA and CaCl₂. [5] * Dilute the 5-lipoxygenase enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of the substrate (e.g., linoleic acid) in ethanol.
-
Dissolve test compounds (e.g., 5,7-Dimethylindoline derivatives) and the reference inhibitor (e.g., Zileuton) in a suitable solvent like DMSO to create a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, diluted enzyme, and the test compound or vehicle (DMSO).
-
Pre-incubate the mixture at room temperature for a defined period (e.g., 5-10 minutes) to allow for inhibitor-enzyme interaction. [6] * Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 234 nm over time using a microplate reader. This wavelength is characteristic of the conjugated diene product formed from linoleic acid oxidation.
-
-
Data Analysis:
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
For the other critical target, sEH, a fluorometric assay is commonly employed due to its high sensitivity and suitability for high-throughput screening.
Figure 3: Workflow for a typical sEH fluorometric inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an appropriate assay buffer (e.g., Tris-HCl with BSA).
-
Dilute recombinant human sEH enzyme in the assay buffer. [7] * Prepare a stock solution of the fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), in a suitable solvent like DMSO. [7][8] * Dissolve test compounds and a reference inhibitor (e.g., t-AUCB) in DMSO to create a serial dilution.
-
-
Assay Procedure:
-
In a black, 96-well microplate suitable for fluorescence measurements, add the diluted sEH enzyme and the test compound or vehicle.
-
Pre-incubate the mixture at room temperature for a short period (e.g., 5 minutes). [9] * Initiate the reaction by adding the sEH substrate solution to all wells.
-
Incubate the plate at room temperature for a defined time, protected from light.
-
Measure the fluorescence intensity using a microplate fluorometer with excitation and emission wavelengths appropriate for the substrate used (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis). [7]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and performing a non-linear regression analysis.
-
Concluding Remarks and Future Directions
The emergence of 5,7-Dimethylindoline-based dual 5-LOX/sEH inhibitors represents a significant advancement in the pursuit of more effective anti-inflammatory therapeutics. The lead compound, with its balanced and potent inhibitory profile and demonstrated in vivo efficacy, provides a strong foundation for further development. The comparative data presented in this guide highlights the competitive potential of this new chemical class.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these indoline derivatives to identify candidates for clinical development. Furthermore, exploring the efficacy of these dual inhibitors in a broader range of inflammatory and pain models will be crucial in defining their full therapeutic potential. The detailed experimental protocols provided herein serve as a robust framework for researchers to validate and expand upon these exciting findings.
References
-
Di Micco, S., Terracciano, S., Cantone, V., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15464–15483. [Link]
-
Di Micco, S., Terracciano, S., Cantone, V., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PubMed, 36318728. [Link]
-
Merk, D., Zettl, H., Steinhilber, D., & Proschak, E. (2017). Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury. PLoS One, 12(2), e0172157. [Link]
-
Di Micco, S., Terracciano, S., Cantone, V., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PubMed, 36318728. [Link]
-
Rossi, A., Pergola, C., & Sautebin, L. (2010). The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. British Journal of Pharmacology, 161(3), 555–565. [Link]
-
Di Micco, S., Terracciano, S., Cantone, V., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15464–15483. [Link]
-
Wang, Y., Zhang, R., & Wu, J. (2020). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules, 25(18), 4166. [Link]
-
Di Micco, S., Terracciano, S., Cantone, V., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC. [Link]
-
Gilbert, N. C., Gerstmeier, J., Schexnaydre, E. E., et al. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature Chemical Biology, 16(7), 783–790. [Link]
-
Di Micco, S., Terracciano, S., Cantone, V., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Semantic Scholar. [Link]
-
Meirer, K., Meirer, F., Kern, P., et al. (2018). Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase. Molecules, 23(11), 2913. [Link]
-
ResearchGate. (n.d.). Structures and IC50 values in the human sEH of AR9281, 1, t-AUCB, 2,.... [Link]
-
ResearchGate. (n.d.). 5-lipoxygenase (5-LOX) inhibition upon treatment with the methanol.... [Link]
-
Carter, G. W., Young, P. R., Albert, D. H., et al. (1991). 5-lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929–937. [Link]
-
Khan, I., Ullah, N., & Al-Harrasi, A. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES | bioRxiv [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5,7-Dimethylindoline
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5,7-Dimethylindoline, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing not just steps, but the scientific reasoning behind them.
Hazard Assessment and Initial Precautions: Understanding the Compound
These compounds are typically classified as irritants, harmful if swallowed, and may cause respiratory irritation.[2][3][4] Therefore, it is imperative to treat 5,7-Dimethylindoline as a hazardous substance.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always handle 5,7-Dimethylindoline with appropriate PPE. This includes, at a minimum, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][3]
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[4][5]
-
Avoid Contact: Direct contact with skin and eyes must be avoided. In case of accidental contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[6][7]
Waste Characterization and Segregation: A Critical Step for Compliance
Proper disposal begins with accurate waste characterization. Based on the known hazards of similar compounds, 5,7-Dimethylindoline waste is likely to be classified as hazardous for one or more of the following reasons:
-
Toxicity: As a substituted amine, it may exhibit toxicity.
-
Irritant: It is likely to be a skin and eye irritant.[2][3][4]
The Golden Rule of Waste Segregation: Never mix 5,7-Dimethylindoline waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5] Improper mixing can lead to dangerous chemical reactions and complicates the disposal process.
| Waste Type | Description | Segregation Protocol |
| Solid Waste | Unused or expired 5,7-Dimethylindoline, contaminated weighing papers, gloves, etc. | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Solutions containing 5,7-Dimethylindoline. | Collect in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste.[5] |
| Sharps Waste | Needles or syringes contaminated with 5,7-Dimethylindoline. | If the syringe contains any residual amount of the compound, it must be disposed of as hazardous chemical waste in a designated sharps container within the hazardous waste stream.[8] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of 5,7-Dimethylindoline.
Step 1: Container Selection and Labeling
-
Choose the Right Container: Use a chemically compatible container for waste collection. High-density polyethylene (HDPE) is a suitable choice for many organic chemicals. Ensure the container has a secure, leak-proof lid.
-
Proper Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "5,7-Dimethylindoline," and the approximate concentration if in solution.[5] Your institution's EHS office will provide specific hazardous waste labels that must be completed.
Step 2: Waste Accumulation
-
Solid Waste: Carefully place all solid waste contaminated with 5,7-Dimethylindoline into the designated solid waste container.
-
Liquid Waste: Pour liquid waste into the designated liquid waste container using a funnel to prevent spills.
-
Secure Storage: Store the sealed waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong acids.[5][6]
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill: For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[9] Collect the contaminated absorbent into a designated hazardous waste container. Clean the spill area thoroughly.
-
Major Spill: For a large spill, evacuate the area immediately and alert your institution's EHS or emergency response team.[9]
Step 4: Scheduling and Final Disposal
-
Contact EHS: Once your waste container is full or you have no further need to accumulate this waste stream, contact your institution's EHS office to schedule a pickup for the hazardous waste.[5]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately as required by your institution and local regulations.
-
Prohibition of Drain Disposal: Under no circumstances should 5,7-Dimethylindoline or its solutions be poured down the drain.[5][7] This is a direct violation of environmental regulations and can harm aquatic life and disrupt wastewater treatment processes. The EPA has a strict ban on the sewering of hazardous waste pharmaceuticals.[10]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 5,7-Dimethylindoline.
Caption: Decision workflow for the safe disposal of 5,7-Dimethylindoline.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of 5,7-Dimethylindoline is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical conduct, and environmental stewardship. By adhering to these guidelines, researchers and institutions can ensure they are not only advancing scientific knowledge but are also doing so in a manner that is responsible and compliant with the highest standards of laboratory practice.
References
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Safety Data Sheet - Merck Millipore. (2021, March 14).
- SAFETY DATA SHEET - TCI Chemicals. (2025, June 26).
- Safety Data Sheet - Jubilant Ingrevia. (2024, March 11).
- 5,7-Dimethylindoline - MySkinRecipes. (n.d.).
- Safe Handling and Disposal of Antineoplastic and Other Drugs. (n.d.). Retrieved from a university environmental health and safety document.
- Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). Retrieved from a university environmental health and safety document.
- Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine - Benchchem. (n.d.).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA. (2022, October 10).
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. (n.d.).
- Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.). Retrieved from a university environmental management document.
- 1926.55 - Gases, vapors, fumes, dusts, and mists. - Occupational Safety and Health Administration. (n.d.).
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP. (n.d.).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- 40 CFR Appendix IX to Subpart CC of Part 261 - Wastes Excluded Under §§ 260.20 and 260.22 - Cornell Law School. (n.d.).
- Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions - US EPA. (n.d.).
- Hazardous Waste Listings - U.S. Environmental Protection Agency. (n.d.).
- Controlling Occupational Exposure to Hazardous Drugs - OSHA. (n.d.).
- EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals - Waste360. (2019, March 15).
- 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals - eCFR. (n.d.).
- Exclusions, Exemptions, and Reduced or Different Regulations for Hazardous Wastes. (n.d.).
- The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine - Stericycle. (2025, May 20).
- Chemical Compatibility - IDEX Health & Science. (n.d.).
- Chemical Compatibility Chart. (n.d.). Retrieved from a university environmental health and safety document.
- Chemical Compatibility Calculator - DWK Life Sciences. (n.d.).
- Permissible Exposure Limits – OSHA Annotated Table Z-1 - Occupational Safety and Health Administration. (n.d.).
- Chemical Compatibility Chart - Sterlitech Corporation. (n.d.).
Sources
- 1. 5,7-Dimethylindoline [myskinrecipes.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. web.uri.edu [web.uri.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
